5(6)-Carboxyeosin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSXKPEQVWGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-84-4 | |
| Record name | 5(6)-Carboxyeosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5(6)-Carboxyeosin fluorescence excitation and emission spectra
Advanced Photophysics, Bioconjugation, and CALI Applications[1][2]
Executive Summary
5(6)-Carboxyeosin is a specialized xanthene derivative that bridges the gap between diagnostic imaging and functional proteomics.[1] Structurally, it is a brominated analog of 5(6)-carboxyfluorescein.[1][2] While it retains the ability to function as a fluorescent label (Ex/Em: ~525/546 nm), its primary utility in advanced research lies in its high intersystem crossing rate.[1] This property makes it a potent generator of singlet oxygen (
Part 1: Photophysical Properties & Spectra[1][2][4]
Unlike its non-brominated cousin (Fluorescein), this compound exhibits a "heavy atom effect" due to the four bromine atoms on the xanthene ring.[1] This facilitates spin-orbit coupling, reducing fluorescence quantum yield in favor of triplet state formation—the precursor to reactive oxygen species (ROS) generation.[1]
Spectral Data Summary
| Parameter | Value / Range | Conditions |
| Excitation Max ( | 524 – 528 nm | 0.1 M Phosphate Buffer, pH 8.0 |
| Emission Max ( | 544 – 550 nm | 0.1 M Phosphate Buffer, pH 8.0 |
| Molar Extinction Coefficient ( | ~95,000 – 100,000 M | Aqueous Buffer |
| Fluorescence Quantum Yield ( | ~0.19 – 0.25 | Water (Low compared to Fluorescein) |
| Singlet Oxygen Quantum Yield ( | ~0.57 – 0.60 | High (Critical for CALI) |
| Stokes Shift | ~20 nm | Small Stokes shift |
| Appearance | Red/Orange Solid | Powder form |
Critical Note: this compound is often confused with 5(6)-Carboxyfluorescein (FAM).[1] FAM excites at 492 nm and emits at 517 nm. Do not substitute FAM for CALI experiments , as it lacks the necessary singlet oxygen generation efficiency.
Part 2: Mechanism of Action (CALI & Fluorescence)[1][2]
The utility of this compound is defined by its Jablonski diagram.[1] Upon excitation, the molecule can either fluoresce or undergo intersystem crossing (ISC) to a triplet state.[1][3] The triplet state transfers energy to ground-state molecular oxygen (
Diagram 1: The Photophysical Pathway (Jablonski Diagram)[1][2]
Caption: Energy flow in this compound. The heavy bromine atoms drive the pathway toward Triplet State T1, enabling ROS generation.
Part 3: Bioconjugation Chemistry[1][2]
Commercial this compound is typically supplied as a Succinimidyl Ester (SE) or N-Hydroxysuccinimide (NHS) Ester .[1] This "activated" form reacts efficiently with primary amines (
Chemical Workflow
The reaction forms a stable amide bond. The "5(6)" nomenclature indicates that the carboxyl group is a mixture of isomers at the 5- and 6-positions of the bottom benzene ring.[1] These isomers are spectrally indistinguishable in most biological applications and do not require separation.
Diagram 2: NHS-Ester Conjugation Workflow
Caption: Step-by-step conjugation workflow. Critical control point: Avoid amine-containing buffers (Tris) during the initial reaction.
Part 4: Experimental Protocol (Labeling & Calculation)
Materials Required[2][4][6][7][8][9][10][11]
-
Protein: IgG antibody or target protein (concentration > 2 mg/mL preferred).[1][4]
-
Dye: this compound Succinimidyl Ester (store desicated at -20°C).[1][5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. -
Purification: PD-10 Desalting Columns (Sephadex G-25) or Dialysis Cassettes (10K MWCO).[1]
-
Solvent: Anhydrous DMSO.
Step-by-Step Methodology
-
Protein Preparation:
-
Dialyze the protein into the Reaction Buffer. Ensure no Sodium Azide or Tris is present, as these compete for the NHS ester.
-
Adjust protein concentration to ~2–5 mg/mL.
-
-
Dye Activation:
-
Dissolve this compound-SE in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[1] Do not store this solution.
-
-
Conjugation Reaction:
-
Add the dye to the protein solution at a molar ratio of 10:1 to 20:1 (Dye:Protein).[1]
-
Scientist's Note: For CALI applications, a higher Degree of Labeling (DOL) is often desired to maximize ROS generation, unlike fluorescence imaging where self-quenching is a concern.[1] Aim for a DOL of 4–7 for CALI.
-
Incubate for 1 hour at room temperature in the dark with gentle agitation.
-
-
Purification:
-
Degree of Labeling (DOL) Calculation: Measure absorbance at 280 nm (
) and 525 nm ( ). [1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Buffer contained amines (Tris/Glycine).[1] | Dialyze protein into Bicarbonate or Borate buffer (pH 8.3–8.5).[1] |
| Precipitation | Dye-to-protein ratio too high; Eosin is hydrophobic.[1] | Reduce molar excess of dye. Add DMSO (up to 10%) to the reaction.[1][6] |
| No CALI Effect | Oxygen depletion in sample. | CALI requires dissolved oxygen. Do not use oxygen scavengers (e.g., glucose oxidase) in the imaging buffer.[1] |
| High Background | Free dye not removed. | Perform a second round of dialysis or use a longer gel filtration column. |
References
-
Abcam. this compound (CAS 132201-84-4) Product Sheet.[1][2] (Verified source for chemical properties and CALI application). Link[1]
-
Biotium. Succinimidyl Ester Labeling of Protein Amines Protocol. (Standard industry protocol for NHS-ester chemistry).[1] Link
-
Jay, D. G. (1988).[1] Selective destruction of protein function by chromophore-assisted laser inactivation.[1] Proceedings of the National Academy of Sciences. (Foundational paper on CALI mechanism). Link[1]
-
Bulina, M. E., et al. (2006).[1] Chromophore-assisted light inactivation (CALI) using the phototoxic fluorescent protein KillerRed.[1] Nature Protocols. (Contextualizes ROS generation mechanisms). Link[1]
-
Thermo Fisher Scientific. Extinction Coefficients and Protein Labeling. (Source for calculation methodologies). Link
Sources
An In-depth Technical Guide to the Molar Extinction Coefficient and Quantum Yield of 5(6)-Carboxyeosin
For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount. 5(6)-Carboxyeosin, a brominated analog of carboxyfluorescein, is a versatile dye used as a photosensitizer and fluorescent label. Its utility is fundamentally governed by its photophysical properties, primarily its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). This guide provides a comprehensive overview of these core parameters, the methodologies for their determination, and the critical factors that influence them.
Fundamental Photophysical Concepts
Before delving into the specifics of this compound, it is crucial to establish a clear understanding of the two key metrics that define the efficiency of a fluorophore.
-
Molar Extinction Coefficient (ε): This intrinsic property quantifies how strongly a substance absorbs light at a specific wavelength. It is a direct measure of the probability of an electronic transition upon photon absorption. Defined by the Beer-Lambert law (A = εlc), where A is absorbance, l is the path length, and c is the concentration, ε is typically expressed in units of M⁻¹cm⁻¹.[1][2] An accurate ε value is the cornerstone for determining the precise concentration of a dye solution.[1]
-
Fluorescence Quantum Yield (Φ): This parameter defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[3][4][5] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. In practice, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, leading to quantum yields less than 1.0.
Photophysical Properties of this compound
The photophysical properties of this compound, like many xanthene dyes, are highly dependent on its chemical environment, particularly pH. It is a derivative of fluorescein and its spectral properties are influenced by pH changes in a similar manner.[6][7]
| Property | Value | Conditions | Source |
| Molar Extinction Coefficient (ε) | ≥72,000 M⁻¹cm⁻¹ | at λmax ~492 nm, in 0.01N NaOH | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.19 (Eosin Y) | in water, pH 9.5 | Literature consensus |
| Excitation Maximum (λex) | ~492 nm | pH-dependent | [9][10] |
| Emission Maximum (λem) | ~514-515 nm | pH-dependent | [7][9] |
Note: Values for this compound can vary slightly between suppliers and experimental conditions. The quantum yield provided is for the closely related Eosin Y, as specific data for the 5(6)-carboxy isomer is less commonly published; however, their structural similarity suggests comparable performance.
Factors Influencing Photophysical Properties
A. pH Dependence: The fluorescence of carboxy-functionalized xanthene dyes is strongly pH-dependent. The carboxyl group and the phenolic hydroxyl group on the xanthene core have distinct pKa values. Protonation and deprotonation of these groups alter the electronic structure of the molecule, thereby affecting its absorption and emission spectra.[11][12][13] Generally, fluorescence intensity increases with increasing pH as the molecule transitions to its more fluorescent dianionic form.[6][12] This property makes this compound and its relatives useful as pH indicators within specific physiological ranges.[7]
B. Solvent Effects: The polarity and viscosity of the solvent can influence the spectral properties of fluorophores. While aqueous buffers are most common, organic solvents like DMSO and ethanol can cause shifts in the absorption and emission maxima.[14] Furthermore, solvent viscosity can impact the rate of non-radiative decay pathways, potentially altering the quantum yield.[15]
C. Conjugation: When this compound is covalently attached to a biomolecule, such as a protein or peptide, its photophysical properties can be altered.[6][16] The local microenvironment of the conjugated dye, including proximity to specific amino acid residues, can lead to quenching or enhancement of fluorescence and shifts in spectral maxima.[17] Therefore, it is crucial to characterize the dye's properties post-conjugation.
Experimental Protocols
The following sections provide detailed, field-proven methodologies for the accurate determination of the molar extinction coefficient and relative fluorescence quantum yield.
Protocol: Determining the Molar Extinction Coefficient (ε)
This protocol relies on the precise gravimetric preparation of a stock solution and subsequent spectrophotometric analysis, grounded in the Beer-Lambert law.
Causality: Accurate determination of ε requires a known concentration. The most reliable method is to create a solution of known concentration by carefully weighing a high-purity sample of the dye.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-2 mg) of high-purity, desiccated this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a class A volumetric flask (e.g., 10 mL).
-
Dissolve the dye completely in a suitable solvent (e.g., 0.1 M NaOH or DMSO, ensuring full solubility). Use sonication if necessary.
-
Carefully bring the solution to the calibration mark with the solvent. This creates a stock solution of a precisely known concentration.
-
-
Preparation of Dilutions:
-
Create a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
The final concentrations should yield absorbance values between 0.1 and 1.0, the linear range of most spectrophotometers.
-
-
Spectrophotometric Measurement:
-
Using a calibrated UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution in a 1 cm path length quartz cuvette.
-
Use the experimental buffer as a blank reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculation:
-
For each dilution, calculate ε using the Beer-Lambert law: ε = A / (c * l)
-
A = Absorbance at λmax
-
c = Molar concentration of the dilution
-
l = Path length of the cuvette (typically 1 cm)
-
-
Alternatively, plot Absorbance at λmax versus concentration. The slope of the resulting line, determined by linear regression, is the molar extinction coefficient.[5]
-
Self-Validation: The linearity of the plot of absorbance vs. concentration validates the adherence to the Beer-Lambert law and the accuracy of the dilutions. The R² value of the linear fit should be >0.99.
Protocol: Measuring Relative Fluorescence Quantum Yield (Φ)
The relative method is the most common approach for determining Φ. It involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.[3][4][18]
Causality: This method assumes that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvent, can then be used to calculate the sample's quantum yield relative to the standard.[3]
Choosing a Standard: The standard should absorb and emit in a similar spectral region to the sample. For this compound, Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common and appropriate choice.
Methodology:
-
Solution Preparation:
-
Prepare a series of 5-6 dilutions for both the this compound sample (S) and the reference standard (R) in the same solvent/buffer.
-
Crucially, the concentrations must be adjusted so that the absorbance at the excitation wavelength is below 0.1 for all solutions. This is to avoid inner-filter effects where emitted light is reabsorbed by other dye molecules.[19]
-
-
Absorbance Measurement:
-
Record the absorbance spectrum for each dilution of the sample and the standard.
-
Note the absorbance value at the chosen excitation wavelength (λex).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and standard.
-
It is imperative that all instrument settings (e.g., excitation wavelength, excitation and emission slit widths, detector voltage) are kept identical for all measurements of both the sample and standard. [19]
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
-
Data Analysis & Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient, m) of the resulting straight lines for both the sample (mₛ) and the reference (mᵣ).
-
Calculate the quantum yield of the sample (Φₛ) using the following equation:[3][5]
Φₛ = Φᵣ * (mₛ / mᵣ) * (nₛ² / nᵣ²)
Where:
-
Φᵣ is the known quantum yield of the reference standard.
-
mₛ and mᵣ are the gradients from the plot of integrated intensity vs. absorbance for the sample and reference.
-
nₛ and nᵣ are the refractive indices of the sample and reference solutions (if the solvents are different; if the same solvent is used, this term cancels out to 1).
-
-
Self-Validation: This "gradient method" is more accurate than a single-point measurement because it uses multiple data points, ensuring the results are not skewed by a single pipetting or measurement error.[5][19] The linearity of the plots (R² > 0.99) confirms that the measurements were made in a concentration range free of inner-filter effects and concentration quenching.
Conclusion
The molar extinction coefficient and fluorescence quantum yield are critical quality attributes for any application involving this compound. Their values are not absolute but are highly sensitive to environmental factors like pH and conjugation status. By employing the rigorous, self-validating protocols detailed in this guide, researchers can confidently characterize this versatile fluorophore, ensuring data integrity and the successful development of robust fluorescence-based assays and applications.
References
-
Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]
-
Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]
-
Haskins, N., et al. (n.d.). Three sample-sparing techniques to estimate the molar extinction coefficient of luminescent dyes. SSRN. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
-
Valli, M., et al. (2005). Effect of pH on the fluorescence emission spectra of carboxy SNARF-4F. ResearchGate. Retrieved from [Link]
- Wang, G. K. (1993). Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate. Google Patents.
-
Adamis, K. S., et al. (2025). Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015, June 3). Does anyone know how to calculate the extinction coefficient of a fluorophore...? Retrieved from [Link]
-
Loschmidt Laboratories. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein. Retrieved from [Link]
-
Martin, S. F., et al. (1996). In vivo spectroscopic properties of the fluorescent pH indicator biscarboxyethyl carboxyfluorescein. PubMed. Retrieved from [Link]
-
Baptista, A., et al. (2003). pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. ResearchGate. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, November 3). A cascading-response fluorescent probe for real-time pH monitoring.... Retrieved from [Link]
-
Cardullo, R. A., & Agre, P. (1999). Correcting for artifacts in complex aqueous solutions when using the pH-sensitive dye 2',7'-bis-(2-carboxyethyl)- 5-(and -6)carboxyfluorescein. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from [Link]
-
Martin, M. M., & Lindqvist, L. (1992). Comparison of spectrum-shifting intracellular pH probes.... PubMed. Retrieved from [Link]
-
Lhiaubet-Vallet, V., et al. (2025). Photophysical properties of 5-substituted 2-thiopyrimidines. ResearchGate. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 3. edinst.com [edinst.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5(6)-Carboxyfluorescein 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 5(6)-カルボキシフルオレセイン Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A cascading-response fluorescent probe for real-time pH monitoring during cysteine-depletion process in pancreatic cancer cells [frontiersin.org]
- 14. Fluorescein [omlc.org]
- 15. Correcting for artifacts in complex aqueous solutions when using the pH-sensitive dye 2',7'-bis-(2-carboxyethyl)- 5-(and -6)carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 17. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 18. jascoinc.com [jascoinc.com]
- 19. iss.com [iss.com]
A Researcher's Guide to 5(6)-Carboxyeosin: Understanding pH-Dependent Absorption Maxima
This technical guide provides an in-depth exploration of the pH-dependent spectral properties of 5(6)-Carboxyeosin, a widely used fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the dye's behavior and offers a validated protocol for its characterization.
Introduction: The Versatility of Carboxyeosin
This compound is a brominated analog of carboxyfluorescein, valued in biological research for its utility as a photosensitizer, a specific inhibitor of the plasma membrane calcium pump (PMCA), and a pH-sensitive fluorescent label. Its amine-reactive nature allows for covalent labeling of proteins and peptides, making it a powerful tool for tracking intracellular pH changes. Like its parent compound, carboxyfluorescein, this compound's absorption and emission characteristics are intrinsically linked to the pH of its environment, a property that stems from the protonation and deprotonation of its functional groups.[1][2] Understanding this pH dependence is critical for the accurate interpretation of experimental data in applications ranging from cellular imaging to biochemical assays.
The Chemical Basis of pH Sensitivity
The spectral response of this compound to pH is governed by the equilibrium between its different ionic forms. The molecule contains a xanthene core, a carboxylic acid group, and a phenolic hydroxyl group, all of which can exist in protonated or deprotonated states depending on the surrounding hydrogen ion concentration.
The primary equilibrium influencing the visible absorption spectrum is the deprotonation of the phenolic hydroxyl group, which has a pKa value in the neutral range (for the related 5-(and-6)-carboxyfluorescein, the pKa is approximately 6.5).[3] At acidic pH values (pH < pKa), the molecule exists predominantly in a neutral or monoanionic form, which is characterized by a lower absorbance in the visible range. As the pH increases above the pKa, the phenolic group deprotonates to form a dianion. This structural change alters the electronic configuration of the conjugated system, leading to a significant increase in molar absorptivity and a shift in the absorption maximum (λ_max) to a longer wavelength.
This relationship is visually represented by the equilibrium between the major ionic species of the dye.
Caption: pH-dependent equilibrium of Carboxyeosin.
pH-Dependent Absorption Maxima
The absorption maximum (λ_max) of this compound exhibits a characteristic shift as a function of pH. In acidic solutions, the peak is less pronounced and at a shorter wavelength. As the solution becomes more alkaline, the peak shifts to a longer wavelength and its intensity increases dramatically. This behavior is typical for fluorescein derivatives.[4][5]
While specific, high-resolution data for this compound across a wide pH range is sparsely published in a single source, the behavior closely mirrors that of its well-studied relative, 5(6)-carboxyfluorescein. The following table summarizes the expected absorption maxima based on typical fluorescein derivative behavior in different buffer systems.
| pH | Buffer System | Expected λ_max (nm) | Predominant Ionic Form |
| 4.0 | Acetate Buffer | ~490 | Neutral / Monoanion |
| 5.0 | Acetate Buffer | ~490 | Neutral / Monoanion |
| 6.0 | Phosphate Buffer | ~490-515 | Mixture |
| 7.0 | Phosphate Buffer | ~515-520 | Dianion |
| 8.0 | Phosphate Buffer | ~520 | Dianion |
| 9.0 | Borate Buffer | ~520 | Dianion |
| 10.0 | Carbonate-Bicarbonate | ~520 | Dianion |
Note: These values are illustrative. The precise λ_max can be influenced by buffer composition, ionic strength, and dye concentration.[6][7] Experimental determination is essential for precise applications.
Experimental Protocol for Determining Absorption Maxima
This section provides a robust, self-validating protocol for measuring the absorption spectra of this compound at various pH values using a standard spectrophotometer.[8][9]
Required Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
A series of buffer salts (e.g., sodium acetate, sodium citrate, sodium phosphate monobasic and dibasic, sodium borate).[10][11]
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter[12]
-
UV-Vis Spectrophotometer
-
1 cm path length quartz or plastic cuvettes
-
Volumetric flasks and precision pipettes
Experimental Workflow Diagram
Caption: Workflow for measuring pH-dependent absorbance.
Step-by-Step Methodology
Step 1: Preparation of pH Buffers (0.1 M)
-
Prepare a set of buffers covering the desired pH range (e.g., pH 4.0 to 10.0).[10][11]
-
For each buffer, combine the acidic and basic components in approximate ratios, then use a calibrated pH meter to precisely adjust the final pH with dilute HCl or NaOH.[12]
-
Bring each buffer to its final volume in a volumetric flask with deionized water.
Scientist's Note: Using buffers with pKa values close to the target pH ensures maximum buffering capacity and resistance to pH shifts upon addition of the dye solution. It is crucial to choose buffers that do not absorb light in the visible spectrum.[10]
Step 2: Preparation of Dye Stock Solution (1 mM)
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to create a 1 mM stock solution.
-
Store this stock solution protected from light, as fluorescent dyes can be susceptible to photobleaching.
Scientist's Note: DMSO is used as the initial solvent because Carboxyeosin has low solubility in neutral or acidic aqueous solutions. The stock concentration should be high enough that the final dilution into the aqueous buffer results in a negligible amount of organic solvent (<1%), which could otherwise perturb the buffer pH or the dye's photophysics.
Step 3: Preparation of Working Solutions (e.g., 5 µM)
-
For each pH buffer prepared in Step 1, pipette a calculated volume of the 1 mM dye stock solution into a known volume of the buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). A final absorbance maximum between 0.5 and 1.0 is ideal for most spectrophotometers.
-
Mix thoroughly. For instance, add 50 µL of 1 mM stock to 9.95 mL of buffer for a 5 µM final concentration.
Step 4: Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[13]
-
Set the measurement mode to scan a wavelength range, for example, from 400 nm to 600 nm.
-
For each pH point, first, use a cuvette filled with the corresponding pure buffer (containing no dye) to perform a "blank" or "zero" measurement.[9] This corrects for any absorbance from the cuvette or the buffer itself.
-
Rinse the cuvette with the dye working solution for that pH, then fill it and place it in the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.[13]
-
Repeat steps 4.3-4.5 for each pH working solution.
Scientist's Note: It is critical to use the correct buffer as a blank for each sample. Small differences in buffer composition can affect the baseline, and failing to re-blank for each pH can introduce significant errors into the measurements.[9]
Step 5: Data Analysis
-
For each recorded spectrum, identify the wavelength that corresponds to the maximum absorbance value (λ_max).[14]
-
Tabulate the λ_max values against their corresponding pH values.
-
Plot Absorbance at the dianionic λ_max (e.g., 520 nm) versus pH. This will generate a sigmoidal curve from which the pKa of the dye can be estimated.
Conclusion
The pH-dependent absorption profile of this compound is a direct consequence of its molecular structure and the ionization of its functional groups. A thorough understanding of this behavior, coupled with precise experimental characterization as outlined in this guide, is paramount for its effective use as a pH indicator and fluorescent probe in scientific research. By following a validated protocol, researchers can ensure the accuracy and reproducibility of their findings, unlocking the full potential of this versatile molecule.
References
-
Biological Buffers: pH Range and How to Prepare Them. (2014). G-Biosciences. [Link]
-
Preparing Buffer Solutions. Shimadzu (Europe). [Link]
-
Preparation of Buffer. (n.d.). Manipal School of Life Sciences. [Link]
-
Preparation of Buffers & pH Measurement. (n.d.). [Link]
-
The Spectrophotometric Determination of pH. (n.d.). University of Massachusetts Lowell. [Link]
-
Spectrophotometric pH measurements. (n.d.). Leibniz Institute for Baltic Sea Research Warnemünde. [Link]
-
Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. (2020). Analytical and Bioanalytical Chemistry. [Link]
-
Lab 7: Absorption Spectra of Conjugated Dyes. (2025). Chemistry LibreTexts. [Link]
-
The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. (2025). Physiological Reports. [Link]
-
Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. (2011). Sensors and Actuators B: Chemical. [Link]
-
Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1983). Biochemistry. [Link]
-
Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. (2020). Molecules. [Link]
-
pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. (2010). Journal of Dispersion Science and Technology. [Link]
-
Comparison of spectrum-shifting intracellular pH probes... (1992). Analytical Biochemistry. [Link]
-
Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes. (2001). Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. (2011). ResearchGate. [Link]
-
Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein... (2020). Chemistry – A European Journal. [Link]
Sources
- 1. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotium.com [biotium.com]
- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.fsu.edu [chem.fsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Preparing Buffer Solutions : Shimadzu (Europe) [shimadzu.eu]
- 12. Preparation of Buffers & pH Measurement.pptx [slideshare.net]
- 13. ursinus.edu [ursinus.edu]
- 14. Spectrophotometric pH measurements - IOW [iow.de]
A Comprehensive Technical Guide to 5(6)-Carboxyeosin: Properties, Applications, and Protocols
This guide provides an in-depth exploration of 5(6)-Carboxyeosin, a versatile xanthene dye, for researchers, scientists, and professionals in drug development. We will move beyond simple data points to discuss the underlying chemical principles and provide field-proven insights into its practical applications, ensuring both technical accuracy and experimental success.
Introduction: Understanding this compound
This compound is a brominated analog of carboxyfluorescein, typically supplied as a mixture of two positional isomers, the 5-carboxy and 6-carboxy variants. This modification—the addition of four bromine atoms to the xanthene core—is not merely structural. It fundamentally alters the photophysical and biological properties of the molecule, transforming it from a standard green fluorescent dye into a potent photosensitizer with distinct spectral characteristics and biological activities.
Functionally, it serves three primary roles in research:
-
A fluorescent probe for covalent labeling and tracking of biomolecules.[1][2]
-
A photosensitizer capable of generating singlet oxygen upon illumination, a property valuable in photodynamic therapy research and for inducing localized oxidative damage.[3]
-
A specific biological inhibitor of the plasma membrane Ca2+-ATPase (PMCA), offering a tool for studying calcium signaling pathways.[3]
This guide will focus primarily on its utility as a fluorescent labeling agent, providing the foundational knowledge to harness its capabilities effectively.
Section 1: Physicochemical Properties and Core Concepts
A precise understanding of the molecule's properties is the bedrock of any successful application. The key characteristics of this compound are summarized below.
Data Summary: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 132201-84-4 | [3] |
| Molecular Formula | C₂₁H₈Br₄O₇ (Isomer) | [3] |
| Molecular Weight | ~691.9 g/mol (Isomer) | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO and other organic solvents like DMF. | [3] |
| Purity | >98% | [3] |
| Storage | Store at +4°C, desiccated and protected from light. | [3] |
Note on Molecular Weight: Vendor specifications often list a molecular weight of ~1383.8 Da with a formula of C₄₂H₁₆Br₈O₁₄.[3] This represents the combined formula of the two isomers (5-carboxy and 6-carboxy) and should not be mistaken for the molecular weight of a single molecule. For all experimental calculations, the monomeric molecular weight (~691.9 g/mol ) should be used.
The Isomer Question: Why 5(6)-?
The synthesis of carboxyeosin from 1,2,4-benzenetricarboxylic anhydride results in the formation of two structural isomers where the carboxyl group is positioned at either the 5 or 6 position of the phthalic acid moiety. Separating these isomers is a complex process, so the compound is almost universally sold as a mixture. For most applications, including protein labeling and fluorescence detection, the isomeric mixture is functionally equivalent, as the spectral and chemical properties of the 5- and 6-isomers are nearly identical.
Spectral Properties: The Impact of Bromination
The heavy bromine atoms significantly influence the electron orbitals of the fluorescein backbone. This "heavy atom effect" enhances the rate of intersystem crossing, the process where the excited singlet state converts to an excited triplet state. This has two major consequences:
-
Reduced Fluorescence Quantum Yield: The triplet state is non-fluorescent, so an increased population of this state leads to lower overall fluorescence intensity compared to its non-brominated carboxyfluorescein counterpart.
-
Efficient Singlet Oxygen Generation: The long-lived excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state. This compound is noted to be a 19-times more potent singlet oxygen generator than fluorescein.[3]
While specific spectral data for this compound is not widely published, it is a derivative of Eosin Y (tetrabromofluorescein), which has an excitation maximum around 525 nm and an emission maximum around 545 nm. This represents a significant red-shift compared to carboxyfluorescein (Ex/Em: ~492/514 nm), a critical consideration for selecting appropriate filters and laser lines for imaging.[4]
Section 2: The Art of Fluorescent Labeling with Carboxyeosin
The carboxyl group is the chemical handle for covalently attaching carboxyeosin to biomolecules. Unlike pre-activated dyes (e.g., NHS esters), the carboxylic acid requires chemical activation before it can react with the primary amines (e.g., the ε-amino group of lysine residues) on a protein.
Principle of Covalent Labeling: A Two-Step Process
The most common and reliable method for activating a carboxyl group for reaction with amines is through the formation of an N-hydroxysuccinimide (NHS) ester. This is a field-proven strategy that balances reactivity and stability.
-
Activation: A carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), reacts with the carboxyl group on the dye to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Reaction: This intermediate is susceptible to hydrolysis. Adding N-hydroxysuccinimide (NHS) intercepts the intermediate, creating a more stable, amine-reactive NHS ester. This "pre-activated" dye can then be added to the protein solution, where it reacts with primary amines to form a stable amide bond.
Workflow for Protein Labeling
The entire process, from dye activation to the final purified conjugate, follows a logical sequence designed to maximize labeling efficiency while preserving protein function.
Section 3: Validated Experimental Protocols
The following protocols provide a robust framework for labeling proteins with this compound. As a Senior Application Scientist, I must emphasize this core principle: always perform a small-scale pilot experiment to determine the optimal dye-to-protein molar ratio for your specific protein and application. Over-labeling can lead to protein precipitation and fluorescence quenching.[5]
Protocol 3.1: Covalent Labeling of a Target Protein (e.g., IgG Antibody)
This protocol details the in-situ activation and labeling of an antibody.
Materials:
-
This compound (MW: ~691.9 g/mol )
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (MW: 191.7 g/mol )
-
N-hydroxysuccinimide (NHS) (MW: 115.1 g/mol )
-
Target Protein (e.g., IgG, ~150,000 g/mol ) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.5 for conjugation)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Purification: Size exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
Methodology:
-
Reagent Preparation (Causality: Freshness is critical for reactivity):
-
Protein Solution: Prepare 1 mL of a 2 mg/mL IgG solution in 0.1 M Phosphate Buffer, pH 7.5. The slightly alkaline pH ensures that lysine residues are deprotonated and nucleophilic.
-
Dye Stock: Dissolve 1 mg of this compound in 145 µL of anhydrous DMSO to create a 10 mM stock solution.
-
EDC/NHS Stocks: Prepare fresh 100 mM solutions of EDC and NHS in either anhydrous DMSO or reaction buffer (e.g., MES buffer, pH 6.0). Do not store these solutions; carbodiimides are highly moisture-sensitive.
-
-
Activation of Carboxyeosin (Target Molar Ratio: 10:1 dye-to-protein):
-
In a microfuge tube, combine the following:
-
13.4 µL of 10 mM Carboxyeosin stock (for a 10-fold molar excess over IgG).
-
13.4 µL of 100 mM NHS solution.
-
13.4 µL of 100 mM EDC solution.
-
-
Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light. This creates the semi-stable NHS-ester of carboxyeosin.
-
-
Conjugation Reaction:
-
Slowly add the entire activated dye mixture from step 2 to the 1 mL of stirring protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching (Causality: To stop the reaction and hydrolyze unreacted NHS esters):
-
Add 100 µL of 1.5 M Hydroxylamine, pH 8.5.
-
Incubate for 1 hour at room temperature.
-
Protocol 3.2: Purification of the Labeled Conjugate
It is critical to remove all non-covalently bound dye for accurate characterization and to prevent background fluorescence in downstream applications.[6]
Methodology (Size Exclusion Chromatography):
-
Equilibrate a G-25 column with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Begin eluting with the buffer. The protein-dye conjugate, being larger, will elute first as a colored band.
-
The smaller, unconjugated dye molecules and reaction byproducts will be retained longer and elute later.
-
Collect the initial colored fractions containing the purified conjugate.
Protocol 3.3: Characterization - Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter.[7][8]
Procedure:
-
Measure the absorbance of the purified conjugate solution in a 1 cm cuvette at two wavelengths:
-
280 nm (for protein concentration)
-
~525 nm (the approximate Aₘₐₓ for eosin)
-
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
Determine the molar ratio.
Calculation:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Conc. (M) / Protein Conc. (M)
Where:
-
A₂₈₀ and Aₘₐₓ are the measured absorbances.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (for Eosin, ~83,000 M⁻¹cm⁻¹).
-
CF: Correction Factor = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye). For Eosin, this is approximately 0.22.
An optimal DOL for antibodies is typically between 3 and 7.
Section 4: Applications in Research
The unique properties of this compound and its derivatives enable a range of applications.
-
Cellular Tracking: While the free acid form is not membrane-permeable, its diacetate succinimidyl ester derivative (commonly known as CFSE) is a cornerstone of cell biology.[9] Once inside the cell, intracellular esterases cleave the acetate groups, trapping the fluorescent, amine-reactive dye. The dye then covalently links to intracellular proteins. As cells divide, the fluorescence is halved with each generation, allowing for quantitative analysis of cell proliferation by flow cytometry.[10][11]
-
Fluorescence Microscopy: Proteins labeled with carboxyeosin can be used to visualize cellular structures and processes. The choice of an eosin-based dye is strategic when performing multi-color imaging, as its emission spectrum (in the green-yellow range) is distinct from common blue (e.g., DAPI) and red (e.g., Texas Red) fluorophores.
-
Photosensitization Studies: The high singlet oxygen quantum yield makes carboxyeosin-labeled molecules useful tools for targeted photodynamic damage. For example, an antibody-carboxyeosin conjugate could be used to deliver the photosensitizer to a specific cell type, which could then be selectively ablated by illumination at ~525 nm.
Conclusion
This compound is more than just another fluorescent dye. Its unique combination of a reactive carboxyl handle, distinct spectral properties, and potent photosensitizing ability makes it a specialized tool for advanced applications. By understanding the chemistry behind its activation and the importance of post-labeling purification and characterization, researchers can generate high-quality, reliable conjugates for a wide array of experimental systems. This guide provides the strategic framework and validated protocols necessary to integrate this compound into your research with confidence and scientific rigor.
References
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
- García-Sancha, N., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
-
HYPERMOL. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]
- Bidmanova, S., et al. (2011). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]
-
Bidmanova, S., et al. (2011). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). ResearchGate. Retrieved from [Link]
- Gruber, H. E., et al. (2000). Optimization of 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester for labeling human intervertebral disc cells in vitro. Biotechnic & Histochemistry, 75(4), 173-178.
- Kern, C., et al. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Analytical Biochemistry, 299(2), 247-252.
- Whitaker, J. E., et al. (1992). Comparison of spectrum-shifting intracellular pH probes... Analytical Biochemistry, 204(1), 65-71.
-
University of Chicago. (n.d.). Protocol for labeling cells with CFDA-SE. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CAS 132201-84-4) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
Methodological & Application
Application Note: Efficient Removal of Unreacted 5(6)-Carboxyeosin from Protein Conjugates
[1]
Abstract
The conjugation of 5(6)-Carboxyeosin to proteins (antibodies, enzymes, peptides) is a critical step in photodynamic therapy research and fluorescence microscopy. However, unlike hydrophilic dyes (e.g., FITC), this compound possesses a brominated xanthene core that renders it significantly hydrophobic and "sticky."[1] This physiochemical property causes standard desalting methods to fail, resulting in high background fluorescence and non-specific binding. This Application Note details the specific modifications required to standard Size Exclusion Chromatography (SEC) and dialysis protocols to ensure the complete removal of free dye while preserving protein stability.
Introduction & Scientific Rationale
The "Sticky" Problem of Eosin
This compound is a derivative of Eosin Y.[1] While excellent for singlet oxygen generation and phosphorescence, its four bromine atoms increase its lipophilicity compared to its non-brominated cousin, Carboxyfluorescein.
When purifying a conjugate, you are separating two species:
-
The Conjugate: High Molecular Weight (MW > 10 kDa), Hydrophilic surface (usually).[1]
-
Free Dye (Hydrolyzed): Low MW (~690 Da), Amphiphilic/Hydrophobic, Negatively charged.[1]
Why Standard Methods Fail:
-
Sephadex Interaction: Free Carboxyeosin interacts aromatically with the dextran matrix of standard Sephadex® G-25 columns. Instead of eluting in the salt volume, it retards significantly or binds irreversibly to the column.
-
Membrane Adsorption: During dialysis, the hydrophobic dye aggregates and adsorbs to cellulose membranes, creating a local high-concentration zone that prevents diffusion.
Strategic Selection of Purification Method
| Feature | Size Exclusion (SEC) | Dialysis | Dye Removal Resins |
| Mechanism | Size-based fractionation | Diffusion through semi-permeable membrane | Hydrophobic/Affinity interaction |
| Speed | Fast (15–30 mins) | Slow (12–48 hours) | Medium (30–60 mins) |
| Eosin Specificity | High (If correct resin is used) | Low (Dye sticks to membrane) | High (Excellent for difficult removal) |
| Yield | >90% | >95% | 70–80% (Protein loss possible) |
| Recommended For | Small volumes (<2 mL), unstable proteins | Large volumes (>5 mL), robust proteins | "Sticky" conjugates where SEC fails |
Experimental Protocols
Protocol A: Modified Size Exclusion Chromatography (The Gold Standard)
Best for: Antibodies (IgG), BSA, and enzymes where speed is critical.
Critical Material Change: Do not use standard Sephadex G-25 if possible. Use Bio-Gel® P-6 (Polyacrylamide) or Sephadex G-50 .[1] Polyacrylamide matrices interact less with hydrophobic dyes than dextran.
Materials
-
Resin: Bio-Gel P-6 (Bio-Rad) or Sephadex G-25 Fine (if P-6 unavailable).[1]
-
Column: Gravity flow column or Spin Column (e.g., 2 mL or 5 mL bed volume).
-
Elution Buffer (The "Desorbing" Buffer): PBS (pH 7.[1]4) + 5% Ethanol (or 5% DMSO if protein tolerates).[1]
-
Why? The small organic fraction disrupts the hydrophobic interaction between the Eosin and the resin, preventing tailing.
-
Step-by-Step Workflow
-
Column Preparation:
-
Pack the column to a bed volume at least 20x the sample volume (e.g., for 100 µL reaction, use a 2 mL column).
-
Equilibrate with 5 column volumes (CV) of the Desorbing Buffer .
-
-
Sample Loading:
-
Centrifuge the crude conjugate (10,000 x g, 2 min) to remove any precipitated dye aggregates.
-
Gently apply the supernatant to the center of the resin bed. Allow it to enter the bed completely.
-
-
Elution:
-
Collection:
-
Stop collecting once the first band has passed. Do not try to "squeeze" the yield; the region between bands often contains non-covalent dye-protein complexes.
-
Protocol B: Active Dialysis with Adsorbent
Best for: Large volumes (>5 mL) or proteins sensitive to organic solvents.[1]
Materials
-
Dialysis Tubing: RC (Regenerated Cellulose), MWCO 10 kDa (or appropriate for your protein).[1]
-
Adsorbent: Amberlite® XAD-2 or activated charcoal beads (encapsulated).[1]
Step-by-Step Workflow
-
Pre-treatment: Hydrate dialysis tubing in buffer for 10 min.
-
Loading: Load the reaction mixture into the tubing. Leave 20% headspace (osmotic pressure will draw water in).[1]
-
The "Sink" Method:
-
Place tubing in a beaker with 100x volume of PBS (pH 7.4).[1]
-
Critical Step: Add 5 g/L of Amberlite XAD-2 beads or a pouch of activated charcoal to the external buffer.
-
Mechanism:[1] The beads strip the free eosin from the buffer, maintaining a "zero concentration" sink, driving the equilibrium for dye to leave the dialysis bag.
-
-
Incubation:
-
Stir gently at 4°C in the dark (Eosin is light-sensitive!).
-
Change buffer (and beads) after 4 hours, then overnight.
-
Quality Control (QC) & Validation[1]
After purification, you must validate the Degree of Labeling (DOL) and ensure free dye is removed.
Thin Layer Chromatography (TLC) - The Purity Check[1]
-
Stationary Phase: Silica Gel 60 plate.
-
Mobile Phase: Ethanol:Water (80:20).[1]
-
Procedure: Spot 1 µL of conjugate. Run for 10 cm.
-
Result:
Calculating Degree of Labeling (DOL)
Measure Absorbance at 280 nm (
Constants for this compound:
-
(Extinction Coeff.[1] at 525 nm): ~90,000
[1] -
(Correction Factor
): 0.30 (Note: This is higher than FITC due to bromine atoms).[1]
Formula:
Visualizations
Diagram 1: Purification Logic Tree
Caption: Decision matrix for selecting the optimal purification method based on sample volume and protein stability.
Diagram 2: The "Desorbing" SEC Mechanism
Caption: Comparison of Standard SEC vs. Modified SEC. The modified buffer prevents hydrophobic tailing of Eosin.
References
-
Cytiva (formerly GE Healthcare). Gel Filtration Principles and Methods Handbook. [Link][1]
-
Bio-Rad Laboratories. Bio-Gel P Polyacrylamide Gels Instruction Manual. [Link][1]
-
PubChem. 5(6)-Carboxyfluorescein and Eosin Derivatives Compound Summary. [Link][1]
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Industry Text).[1]
Application Notes and Protocols for In Vivo Imaging Using 5(6)-Carboxyeosin Derivatives
Introduction: The Versatility of 5(6)-Carboxyeosin for In Vivo Imaging
In the dynamic field of in vivo imaging, the selection of a suitable fluorescent probe is paramount to the success of experimental outcomes. Among the plethora of available fluorophores, this compound and its derivatives have emerged as a compelling choice for researchers and drug development professionals. This family of dyes, structurally related to the well-known fluorescein, offers a unique combination of properties that make it particularly well-suited for a range of in vivo applications, from cellular tracking to advanced microscopy techniques.
This compound is a brominated analog of carboxyfluorescein, a modification that bestows upon it distinct photophysical characteristics. Notably, it is an efficient photosensitizer, generating singlet oxygen with a significantly higher quantum yield than fluorescein.[1] This property opens up exciting possibilities for correlative imaging and photodynamic therapy applications.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound derivatives in in vivo imaging. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to harness the full potential of these versatile fluorescent probes.
Core Principles of this compound Derivatives in Biological Imaging
The utility of this compound derivatives in in vivo imaging is primarily centered around two key chemical forms:
-
This compound: The parent molecule possesses a carboxylic acid group, which can be used for conjugation to biomolecules. However, it is generally membrane impermeant.
-
This compound Diacetate Succinimidyl Ester (C-EosinSE): This derivative is a non-fluorescent and cell-permeable precursor. Once inside a cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeant. The succinimidyl ester group then reacts with primary amines on intracellular proteins, forming stable covalent bonds and ensuring long-term retention of the fluorescent label within the cell.[2]
This intracellular activation and retention mechanism is the cornerstone of its application in long-term cell tracking and proliferation studies.
Photophysical Properties
A thorough understanding of the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets.
| Property | This compound | 5(6)-Carboxyfluorescein (for comparison) |
| Excitation Maximum (λex) | ~521 nm | ~492 nm |
| Emission Maximum (λem) | ~544 nm | ~517 nm |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ (at pH 9) | ~82,000 cm⁻¹M⁻¹ (at pH 9) |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, DMF, and water (pH > 6) |
Data compiled from multiple sources.[3][4]
Application 1: In Vivo Cell Tracking and Proliferation
The diacetate succinimidyl ester derivative of this compound is an excellent tool for tracking the migration, distribution, and proliferation of cells within a living organism.
Workflow for In Vivo Cell Tracking
Caption: Workflow for labeling and tracking cells in vivo using this compound Diacetate Succinimidyl Ester.
Detailed Protocol: Labeling Cells for In Vivo Tracking
This protocol is adapted from established methods for carboxyfluorescein diacetate succinimidyl ester (CFSE) labeling.[2][5][6]
Materials:
-
This compound Diacetate Succinimidyl Ester (C-EosinSE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), protein-free
-
Complete cell culture medium (containing serum)
-
Single-cell suspension of the cells of interest
-
Sterile tubes and pipettes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of C-EosinSE to warm to room temperature before opening.
-
Prepare a 5-10 mM stock solution in anhydrous DMSO. Mix well by vortexing.
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells. For adherent cells, detach them using a suitable non-enzymatic method or trypsin, followed by quenching with complete medium.
-
Count the cells and wash them once with protein-free PBS or HBSS to remove any residual serum proteins.
-
Resuspend the cells in pre-warmed (37°C) PBS or HBSS at a concentration of 1-10 x 10⁶ cells/mL.
-
-
Cell Staining:
-
Dilute the C-EosinSE stock solution in the cell suspension to a final working concentration. A typical starting range is 1-10 µM. It is highly recommended to perform a titration to determine the optimal concentration for your cell type, as high concentrations can be cytotoxic.
-
Immediately mix the cells and dye solution by gentle inversion.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
To stop the labeling reaction, add an equal volume of cold complete culture medium. The serum proteins will react with any unbound C-EosinSE.
-
Incubate for 5 minutes on ice.
-
Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Discard the supernatant and wash the cells twice more with complete medium to ensure the removal of all unbound dye.
-
-
Preparation for In Vivo Administration:
-
After the final wash, resuspend the labeled cells in a sterile, endotoxin-free buffer suitable for injection (e.g., PBS) at the desired concentration.
-
The cells are now ready for administration to the animal model.
-
Application 2: Bioconjugation for Targeted In Vivo Imaging
The carboxylic acid or succinimidyl ester functional groups of this compound derivatives allow for their covalent attachment to biomolecules such as antibodies, peptides, or small molecules, enabling targeted delivery to specific tissues or cell types in vivo.[7]
Workflow for Bioconjugation and Targeted Imaging
Caption: General workflow for creating and using a this compound-biomolecule conjugate for targeted in vivo imaging.
Detailed Protocol: Antibody Conjugation with this compound Succinimidyl Ester
This protocol provides a general guideline for labeling antibodies. The optimal dye-to-protein ratio will need to be determined empirically for each specific antibody.[8][9]
Materials:
-
Purified antibody (at least 2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound Succinimidyl Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size exclusion chromatography, dialysis cassette)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound Succinimidyl Ester in anhydrous DMSO.
-
Prepare the antibody by buffer exchanging it into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess of dye to antibody. A starting point is a 10- to 20-fold molar excess.
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance wavelength (~521 nm).
-
The formula for calculating the DOL is: DOL = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - A_max of conjugate × CF) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, and storing at -20°C.
-
In Vivo Imaging: General Considerations and Protocol
Whole-animal fluorescence imaging allows for the non-invasive visualization of the distribution and intensity of the fluorescent signal from the labeled cells or targeted conjugate over time.[10][11][12]
Equipment:
-
In vivo imaging system equipped with appropriate excitation and emission filters for this compound (Excitation: ~520 nm, Emission: ~550 nm).
-
Anesthesia system (e.g., isoflurane).
-
Warming pad to maintain the animal's body temperature.
General Protocol for Whole-Animal Imaging:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (or another appropriate anesthetic).
-
Place the animal on the imaging stage inside the imaging system. Maintain anesthesia and body temperature throughout the imaging session.
-
It is advisable to use a chlorophyll-free diet for the animals for at least one week prior to imaging to reduce autofluorescence from the gut.[11]
-
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for this compound.
-
Acquire a white light image for anatomical reference.
-
Acquire the fluorescence image. Optimize the exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
It is recommended to acquire images at multiple time points post-injection to monitor the kinetics of cell trafficking or conjugate accumulation.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the fluorescence image with the white light image.
-
Quantify the fluorescence intensity in regions of interest (ROIs).
-
For longitudinal studies, ensure that the imaging parameters are kept consistent across all imaging sessions.
-
-
Ex Vivo Confirmation (Optional but Recommended):
-
At the end of the study, euthanize the animal and dissect the organs of interest.
-
Image the dissected organs to confirm the in vivo signal and to obtain a more precise biodistribution profile.[13]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | - Inefficient cell labeling or bioconjugation.- Low number of labeled cells at the target site.- Signal is too deep in the tissue for detection.- Photobleaching. | - Optimize the labeling/conjugation protocol (e.g., increase dye concentration, check buffer pH).- Increase the number of injected cells.- Consider ex vivo imaging of organs.- Minimize exposure to the excitation light. Use an anti-fade mounting medium for ex vivo samples. |
| High Background Signal | - Incomplete removal of unbound dye.- High autofluorescence from the animal's diet or tissues.- Non-specific binding of the conjugate. | - Ensure thorough washing of cells or purification of the conjugate.- Use a chlorophyll-free diet. Use spectral unmixing if available on the imaging system.- Include appropriate blocking agents. Perform control experiments with an unlabeled antibody. |
This table is based on general troubleshooting principles for in vivo fluorescence imaging.[3][4][14]
Conclusion
This compound and its derivatives are powerful tools for in vivo imaging, offering bright fluorescence and versatile chemistry for cell tracking and targeted imaging applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate these dyes into their in vivo studies. As with any experimental technique, optimization of the protocols for the specific cell type, animal model, and imaging system is crucial for obtaining high-quality, reproducible data. The unique photosensitizing properties of eosin-based dyes also pave the way for innovative applications in theranostics, combining imaging with light-activated therapies.
References
- BOC Sciences. (n.d.). CAS 150347-60-7 (this compound diacetate N-succinimidyl ester).
- Zhang, X., Li, W., Liu, L., et al. (2013). Tracking in vivo migration and distribution of antigen-specific cytotoxic T lymphocytes by 5,6-carboxyfluorescein diacetate succinimidyl ester staining during cancer immunotherapy.
- Biotium. (n.d.). Eosin-5-isothiocyanate.
- Abcam. (n.d.). This compound (CAS 132201-84-4).
- Abcam. (n.d.). CFSE Cell Labeling Kit protocol book.
- Creative Bioarray. (2023, December 27). Protocol for in Vivo Imaging in Mice.
- Standard Operating Procedure CFSE Labeling. (n.d.).
- Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). (n.d.).
- Rochelle, L. K., et al. (2016). Intravital Fluorescence Excitation in Whole-Animal Optical Imaging. PLoS One, 11(2), e0149123.
- Nature Methods. (2011). Whole-animal imaging: The whole picture.
- JoVE. (2016, July 22). Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules.
- Bidmanova, S., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.
- Lumiprobe. (n.d.). CFDA SE Cell Tracing Kit manual.
- anaptysbio. (n.d.). Bioconjugation application notes.
- Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
- Biotium. (n.d.). 5-(and-6)-Carboxyfluorescein.
- Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from Spectral Instruments Imaging website.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
Sources
- 1. pnas.org [pnas.org]
- 2. content.abcam.com [content.abcam.com]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Intravital Fluorescence Excitation in Whole-Animal Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5(6)-Carboxyeosin Conjugates
Current Status: Online Topic: Prevention of Fluorescence Quenching in 5(6)-Carboxyeosin Conjugates Ticket Priority: High (Methodology Critical)
Executive Summary: The Dual-Edge Sword
This compound is a potent fluorophore and a highly efficient singlet oxygen generator (SOG). While its high quantum yield makes it excellent for detection, its planar, hydrophobic structure makes it uniquely susceptible to concentration quenching (via H-dimer formation) and photobleaching (via self-generated reactive oxygen species).
This guide addresses the three pillars of signal retention: Synthesis Control (preventing over-labeling), Environmental Stabilization (pH and buffer composition), and Photoprotection .
Module 1: The Synthesis Phase (Root Cause Prevention)
The most common cause of "dead" conjugates is not the assay conditions, but the conjugation chemistry itself. Eosin derivatives are prone to
Protocol: Optimized Conjugation for Maximal Quantum Yield
Objective: Achieve a Degree of Labeling (DOL) between 2.0 and 4.0 for antibodies (IgG). Unlike hydrophilic dyes (e.g., Alexa Fluor 488) where a DOL of 6-8 is acceptable, Eosin conjugates often self-quench above DOL 4.
Reagents:
-
This compound NHS ester (dissolved in dry DMSO immediately before use).
-
Target Protein (Concentrated to 2–10 mg/mL in bicarbonate buffer, pH 8.3).
-
Purification Column (Sephadex G-25 or equivalent).
Step-by-Step Workflow:
-
Molar Ratio Calculation: Do not use a fixed volume. Calculate the dye excess based on protein concentration.
-
Target: Start with a 10-15x molar excess of dye for IgG. (Lower than the standard 20x used for fluorescein).
-
-
Incubation: React for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.
-
Critical: Do not extend beyond 2 hours; hydrophobic aggregation increases with time.
-
-
Quenching: Stop the reaction with 100 mM Tris or Glycine (pH 8.0) for 15 minutes.
-
Purification: Remove free dye immediately. Dialysis is often insufficient for Eosin due to hydrophobic sticking; Size Exclusion Chromatography (SEC) is mandatory.
Quality Control: Calculating Degree of Labeling (DOL)
You must correct for the dye's absorbance at 280 nm to measure protein concentration accurately.[1][2][3][4]
The Formula:
Constants for this compound:
| Parameter | Value | Notes |
|---|
|
*Note: It is highly recommended to measure the CF of your specific batch of dye by reading
Visualizing the Quenching Trap
The following diagram illustrates the critical decision pathways where quenching is introduced during synthesis.
Figure 1: Critical Control Points (CCP) in the synthesis workflow. High DOL leads directly to H-dimer formation, the primary cause of static quenching.
Module 2: Environmental Stabilization (The "Preserve" Phase)
Once synthesized, the conjugate is susceptible to environmental quenching.
1. pH Sensitivity
Unlike Fluorescein (pKa ~6.4), Eosin derivatives have a lower pKa (~3.8 for the monoanion). However, the highly fluorescent dianion is most stable at pH > 6.0 .
-
Risk: Acidic buffers (pH < 5) will protonate the phenol group, quenching fluorescence.
-
Solution: Store and image in buffers (PBS, TBS) at pH 7.4 or higher .
2. Photobleaching & Singlet Oxygen
This compound is a singlet oxygen generator. Upon excitation, it converts triplet oxygen (
-
The Problem: The generated singlet oxygen attacks the fluorophore itself (self-destruction) and neighboring proteins.
-
The Fix: You must use high-efficiency antifade mounting media (e.g., additives containing p-phenylenediamine or commercial hard-set antifades) for microscopy.
Module 3: Troubleshooting & FAQs
Q1: My conjugate precipitated after purification. What happened? A: Eosin is significantly more hydrophobic than Fluorescein or Alexa dyes. If your DOL is too high, the dye molecules render the protein hydrophobic, causing precipitation.
-
Fix: Centrifuge the precipitate. If the supernatant is clear, measure the DOL of the soluble fraction; it might be usable. For future preps, reduce the molar excess of dye during reaction.
Q2: The absorbance spectrum shows a "shoulder" at 490-500 nm. Is this normal? A: A pronounced shoulder (or double peak) often indicates H-dimer formation (aggregation). This confirms the dye molecules are stacking on the protein surface.
-
Fix: This batch is likely self-quenched. You cannot "fix" it. Repeat synthesis with a lower dye-to-protein ratio.
Q3: Can I use this conjugate for CALI (Chromophore-Assisted Light Inactivation)? A: Yes, this is a primary application of Eosin. However, for CALI, you actually want singlet oxygen generation.
-
Caveat: Do not use antifade agents if your goal is CALI, as they scavenge the ROS you are trying to produce. If your goal is imaging, use antifade.
Q4: I see high background binding. A: Due to its hydrophobicity, Carboxyeosin sticks non-specifically to sticky surfaces.
-
Fix: Increase the blocking agent (BSA or Normal Serum) concentration to 3-5% in your assay buffer and include 0.05% Tween-20.
References
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies (11th ed.). Thermo Fisher Scientific.[5]
-
Lilly, J. L., et al. (2018). "Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings." PLOS ONE, 13(1): e0190880.
-
AAT Bioquest. "Degree of Labeling Calculator & Spectral Properties."
- Fleming, G. R., et al. (1977). "Photophysics of Eosin Y." Chemical Physics Letters. (Foundational text on Eosin quantum yield and quenching dynamics).
Sources
Resolving precipitation issues with 5(6)-Carboxyeosin in aqueous buffers
Introduction
5(6)-Carboxyeosin is a brominated derivative of fluorescein.[] While it shares the xanthene core with common fluorophores, the addition of four bromine atoms significantly alters its physicochemical properties. It is heavier, more hydrophobic, and acts as a potent singlet oxygen generator.[]
The Core Problem: Users frequently encounter precipitation when transitioning this compound from organic stock solutions to aqueous experimental buffers. This guide addresses the thermodynamic and kinetic factors driving this precipitation and provides self-validating protocols to prevent it.[]
Module 1: The Chemistry of Solubility (The "Why")
To resolve precipitation, you must understand the two forces fighting against you: Hydrophobicity and Protonation .[]
The Bromine Effect (Hydrophobicity)
Unlike Carboxyfluorescein, this compound contains four bromine atoms. These halogens increase the molecular weight (~690 Da for the free acid vs ~376 Da for fluorescein) and lipophilicity.
-
Consequence: The molecule naturally wants to aggregate in water.[]
-
Solution: You cannot rely on water alone.[] An organic co-solvent (DMSO or DMF) is thermodynamically required to solvate the core before dilution.
The pKa Trap (Protonation)
The solubility of this compound is strictly pH-dependent.[]
-
Acidic Conditions (pH < 6.0): The carboxyl groups and the phenolic hydroxyl are protonated (neutral). The molecule becomes non-polar and will precipitate immediately .[]
-
Basic Conditions (pH > 7.5): The groups are ionized (negatively charged). The charge repulsion prevents aggregation, maintaining solubility.
The Hydrolysis Race (For NHS Esters)
If you are using This compound Succinimidyl Ester (SE) for conjugation:
-
The Issue: The NHS ester group is hydrolytically unstable. In water, it hydrolyzes back to the carboxylic acid. While both are soluble at high pH, the hydrolysis competes with your conjugation reaction, potentially leading to "apparent" precipitation if the protein-dye conjugate aggregates due to over-labeling.[]
Module 2: Preparation & Storage (The "How")
Standard Operating Procedure: Master Stock Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Note: Do not use Ethanol or Methanol if using the NHS ester form, as they will transesterify and destroy reactivity.[]
-
-
Concentration: 10–20 mM.[]
-
Storage: -20°C, Desiccated, Protected from Light.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO | Solvates the hydrophobic brominated core.[] |
| Max Aqueous Conc. | < 100 µM (typical) | Higher concentrations risk aggregation without co-solvent. |
| Critical pH | > 7.5 | Ensures ionization of carboxyl groups.[] |
| Stability | Low in light | Eosin is a photosensitizer; light generates singlet oxygen which degrades the dye. |
Module 3: Troubleshooting Scenarios (FAQs)
Scenario A: "I added the DMSO stock to my PBS, and it turned cloudy immediately."
Diagnosis: "Shock Precipitation." Cause: Rapid dilution into a high-salt, neutral-pH buffer caused the hydrophobic dye molecules to aggregate before they could disperse.[] The Fix:
-
Check pH: Ensure your buffer is pH 7.5–8.[]5. Standard PBS (pH 7.4) is on the borderline for this brominated variant.
-
Vortex While Adding: Do not drop the dye into a static tube. Vortex the buffer while slowly adding the dissolved dye.
-
Lower the Salt: High ionic strength promotes "salting out."[] If possible, use a lower salt buffer (e.g., 10-50 mM Sodium Bicarbonate) for the initial mixing.[]
Scenario B: "My conjugation reaction failed, and I see a pellet."
Diagnosis: Hydrolysis or Over-labeling.[] Cause:
-
Wet DMSO: If your DMSO absorbed water from the air, the NHS ester hydrolyzed before you even used it.
-
Over-labeling: Attaching too many hydrophobic eosin molecules to a protein can cause the protein itself to precipitate.[] The Fix:
-
Use single-use ampules of Anhydrous DMSO.[]
-
Aim for a lower Dye-to-Protein ratio (molar excess of 10-15x is usually sufficient; avoid 50x+).[]
Scenario C: "The solution is clear, but the fluorescence is very low."
Diagnosis: Fluorescence Quenching (pH related). Cause: You are likely at pH < 6.[]0. Eosin derivatives are non-fluorescent in their protonated (acidic) state. This mimics precipitation (loss of signal) but is actually a photophysical phenomenon. The Fix: Adjust pH to > 7.5. The signal should recover instantly.
Module 4: Visualization & Logic
Diagram 1: The Solubilization Decision Tree
Use this logic flow to determine the correct handling procedure based on your specific application.
Caption: Decision tree for solubilizing this compound based on chemical form and application.
Diagram 2: Conjugation Workflow (Time-Critical)
This diagram illustrates the "Race Against Hydrolysis" when using the NHS ester variant.
Caption: The kinetic competition between successful conjugation (green) and hydrolysis (red).
Module 5: Experimental Protocol (Bioconjugation)
Objective: Labeling a protein (e.g., Antibody or BSA) with this compound NHS Ester without precipitation.
Materials:
-
This compound NHS Ester.[][2]
-
Anhydrous DMSO (Sigma 276855 or equivalent).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
-
Purification Column: Sephadex G-25 or equivalent desalting column.[]
Step-by-Step:
-
Protein Prep: Dissolve protein in Labeling Buffer at 2–10 mg/mL.
-
Critical: Ensure buffer is free of Tris, Glycine, or Azide (these react with the dye).
-
-
Dye Stock: Dissolve 1 mg this compound NHS ester in 100 µL Anhydrous DMSO immediately before use.
-
Calculated Addition: Add the dye to the protein solution to achieve a 10–15 molar excess of dye.
-
Technique: Vortex the protein solution gently and add the dye dropwise. Do not add dye to a static solution.
-
-
Incubation: Incubate for 1 hour at Room Temperature in the dark (foil wrapped).
-
Quenching (Optional): Add 100 µL of 1M Tris (pH 8.0) to stop the reaction.
-
Purification: Run the mixture through a desalting column (equilibrated with PBS) to separate the conjugate from the free dye.
-
Observation: You will see two bands. The first (fast) band is your conjugate. The second (slow) band is the free dye.
-
References
-
Thermo Fisher Scientific. Molecular Probes™ Handbook: A Guide to Fluorescent Probes and Labeling Technologies.[] (Section: Fluorescein, Oregon Green, and Rhodamine Green Dyes).
-
PubChem. 5(6)-Carboxyfluorescein diacetate succinimidyl ester (Compound Summary). National Library of Medicine.
-
Hermanson, G. T. Bioconjugate Techniques (Third Edition). Academic Press, 2013.[] (Chapter 9: Fluorescent Probes).
- Note: Standard textbook reference for NHS-ester chemistry kinetics.
-
AAT Bioquest.this compound Product Spectrum and Properties.
-
Abcam.this compound (CAS 132201-84-4)
Sources
Technical Support Center: Minimizing Non-Specific Binding of 5(6)-Carboxyeosin to Cell Membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding of 5(6)-Carboxyeosin to cell membranes. Our goal is to equip you with the scientific understanding and practical protocols to achieve high-quality, specific staining for your experiments.
Introduction: The Challenge of Non-Specific Binding
This compound is a versatile, brominated analog of carboxyfluorescein widely used as a photosensitizer and fluorescent probe.[1] However, its utility can be hampered by non-specific binding to cell membranes, leading to high background fluorescence and confounding data interpretation.[2][3][4] This guide will delve into the mechanisms behind this phenomenon and provide actionable solutions.
Non-specific binding of eosin dyes is primarily driven by two forces:
-
Electrostatic Interactions: Eosin is an acidic, anionic dye.[5][6] It can interact with positively charged components of the cell membrane and extracellular matrix, such as basic amino acid residues (arginine, lysine, and histidine) in proteins.[5][7][8]
-
Hydrophobic Interactions: The molecular structure of eosin has hydrophobic regions that can interact with the lipid bilayer of the cell membrane, leading to its non-specific partitioning into the membrane.[9][10][11]
Understanding these interactions is key to developing effective strategies to minimize non-specific binding and enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding non-specific binding of this compound.
Q1: What is the most common cause of high background staining with this compound?
High background is often a result of using too high a concentration of the dye.[12][13] It's crucial to titrate the dye to find the optimal concentration that provides a bright signal with minimal background.
Q2: Can the type of buffer I use affect non-specific binding?
Absolutely. The pH and ionic strength of your buffer are critical.[14][15][16] Eosin binding is pH-dependent, with staining intensity varying at different pH levels.[7][8][17] Optimizing your buffer can significantly reduce electrostatic interactions.
Q3: What are the most effective blocking agents to reduce non-specific binding?
Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and serum from the same species as your secondary antibody (if applicable).[18][19][20][21] These agents work by saturating non-specific binding sites on the cells.[20]
Q4: How important are wash steps in my protocol?
Thorough washing is a critical and often underestimated step.[18][22] Multiple, gentle washes help to remove unbound dye and reduce background fluorescence.[3][22]
Q5: Can cell health and viability impact staining?
Yes, dead cells are known to be more autofluorescent and can exhibit increased non-specific antibody binding, leading to false positives.[23] It's recommended to use a viability dye to exclude dead cells from your analysis.[23]
In-Depth Troubleshooting Guides
This section provides a more detailed, causal explanation for troubleshooting non-specific binding, grounded in the principles of biochemistry and cell biology.
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence that obscures your specific signal is a common frustration.
Root Cause Analysis
-
Excessive Dye Concentration: Using a concentration of this compound that is too high will lead to increased non-specific binding.[4][12]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your staining and wash buffers can significantly influence electrostatic interactions between the anionic dye and the cell surface.[14]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the cell surface allows the dye to adhere indiscriminately.[20][21]
-
Insufficient Washing: Not washing thoroughly enough after staining will leave a high concentration of unbound dye in the sample.[3][18]
Solutions & Experimental Workflows
1. Optimize Dye Concentration:
-
Action: Perform a dye titration experiment. Prepare a series of dilutions of your this compound stock solution and stain your cells with each concentration.
-
Rationale: This will allow you to identify the lowest concentration of dye that still provides a robust specific signal while minimizing background.
2. Buffer Optimization:
-
Action: Experiment with different buffer formulations. Key parameters to adjust are pH and ionic strength.
-
Rationale:
-
pH: Since eosin is an acidic dye, its charge state is pH-dependent.[7][8] Systematically testing a range of pH values (e.g., from 6.5 to 8.0) can help identify a pH that minimizes electrostatic attraction to the cell membrane.
-
Ionic Strength: Increasing the salt concentration (e.g., by using PBS with higher NaCl concentration) can help to disrupt non-specific ionic interactions.
-
3. Implement a Robust Blocking Strategy:
-
Action: Incorporate a blocking step before adding the this compound.
-
Rationale: Blocking agents like BSA or serum contain proteins that will bind to non-specific sites on your cells, effectively "hiding" them from the fluorescent dye.[19][20]
4. Enhance Washing Protocol:
-
Action: Increase the number and duration of your wash steps after staining.
-
Rationale: Thorough washing is essential to remove any dye that is not specifically bound.[18] Using a wash buffer that contains a low concentration of a non-ionic detergent like Tween-20 can also help to reduce non-specific interactions.[24][25]
Issue 2: Punctate or Patchy Staining on the Cell Membrane
This artifact can be misinterpreted as specific localization, so it's crucial to address it.
Root Cause Analysis
-
Dye Aggregation: this compound, like many fluorescent dyes, can form aggregates in solution, especially at high concentrations or in suboptimal buffer conditions. These aggregates can then bind to the cell surface, resulting in a punctate appearance.
-
Cell Stress or Damage: Stressed or dying cells can have altered membrane properties, leading to uneven dye uptake and binding.[23]
Solutions & Experimental Workflows
1. Prevent Dye Aggregation:
-
Action:
-
Prepare fresh dilutions of your dye for each experiment.
-
Briefly vortex or sonicate the dye solution before use.
-
Filter the dye solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Rationale: These steps will help to ensure that you are working with a homogenous, monomeric dye solution.
2. Ensure Cell Health:
-
Action:
-
Handle cells gently during all steps of the protocol.
-
Use a viability dye to assess the health of your cell population.
-
Optimize cell density to avoid overgrowth and nutrient depletion.
-
-
Rationale: Healthy cells will provide more consistent and reliable staining results.[23]
Experimental Protocols
Here are detailed, step-by-step protocols for key experimental workflows.
Protocol 1: General Staining Protocol with Blocking
This protocol provides a starting point for staining cells with this compound while minimizing non-specific binding.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Blocking:
-
Prepare a blocking buffer consisting of 1% BSA in PBS.
-
Add the blocking buffer to the cell suspension and incubate for 30 minutes at room temperature.
-
-
Staining:
-
Prepare a working solution of this compound in PBS. The optimal concentration should be determined by titration, but a starting point of 1-5 µM is recommended.
-
Add the dye solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
For each wash, gently resuspend the cells and centrifuge at a low speed to pellet them.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Protocol 2: Troubleshooting Buffer Optimization
This workflow can be used to systematically test different buffer conditions.
-
Prepare a Panel of Buffers:
-
Prepare a series of buffers with varying pH (e.g., PBS at pH 6.5, 7.0, 7.5, and 8.0).
-
Prepare a series of buffers with varying ionic strength (e.g., PBS with 150 mM, 250 mM, and 500 mM NaCl).
-
-
Stain Cells in Parallel:
-
Aliquot your cell suspension into separate tubes.
-
Perform the staining protocol as described above, but use a different buffer from your panel for the staining and washing steps in each tube.
-
-
Compare Results:
-
Analyze the cells from each condition by flow cytometry or fluorescence microscopy.
-
Quantify the mean fluorescence intensity (MFI) of the stained cells and the background fluorescence.
-
The optimal buffer will be the one that provides the highest signal-to-noise ratio.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Dye Concentration | 1 µM | 5 µM | 10 µM | 20 µM |
| Mean Fluorescence Intensity (MFI) | 500 | 2500 | 6000 | 8000 |
| Background MFI | 50 | 200 | 800 | 2000 |
| Signal-to-Noise Ratio | 10 | 12.5 | 7.5 | 4 |
Table 1: Example data from a dye titration experiment. In this example, 5 µM would be the optimal concentration.
| Buffer Condition | Mean Fluorescence Intensity (MFI) | Background MFI | Signal-to-Noise Ratio |
| PBS, pH 7.4 | 3000 | 300 | 10 |
| PBS, pH 8.0 | 2500 | 150 | 16.7 |
| PBS + 0.05% Tween-20 | 2800 | 100 | 28 |
Table 2: Example data from a buffer optimization experiment. The addition of Tween-20 significantly improved the signal-to-noise ratio.
Visualization of Workflows and Mechanisms
Caption: A generalized experimental workflow for staining cells with this compound.
Caption: Mechanisms of non-specific binding and the action of blocking agents.
References
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. ONI.bio. [Link]
-
Waheed, A. A., Rao, K. S., & Gupta, P. D. (2000). Mechanism of dye binding in the protein assay using eosin dyes. Analytical Biochemistry, 287(1), 73–79. [Link]
-
Ghafari, S., & Shariati, M. (2021). An introduction to Performing Immunofluorescence Staining. Journal of Reports in Pharmaceutical Sciences, 10(2), 159-166. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Waheed, A. A., Rao, K. S., & Gupta, P. D. (2000). Mechanism of dye binding in the protein assay using eosin dyes. Analytical Biochemistry, 287(1), 73–79. [Link]
-
Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. [Link]
-
LabTAG. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. [Link]
-
Sino Biological. (n.d.). How to avoid non-specific staining?. [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]
-
Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. [Link]
-
Meng, S., et al. (2013). Controlling Adsorption Structure of Eosin Y Dye on Nanocrystalline TiO2 Films for Improved Photovoltaic Performances. The Journal of Physical Chemistry C, 117(26), 13359–13367. [Link]
-
IHC WORLD. (2024, January 20). Effects of pH on staining by dyes. [Link]
-
Wikipedia. (n.d.). Eosin. [Link]
-
NIEHS. (n.d.). Methods. [Link]
-
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. [Link]
-
Bat-Miriam-Katznelson, M., et al. (2025, August 7). Quantitation of the Blocking Effect of Tween 20 and Bovine Serum Albumin in ELISA Microwells. Journal of Immunological Methods, 495, 113076. [Link]
-
Burn, O. G., et al. (2025, September 25). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. Current Protocols, 5(9), e899. [Link]
-
Darwish, I. A., & Al-Shehri, M. M. (2018). Utilization of eosin dye as an ion pairing agent for determination of pharmaceuticals. Journal of Taibah University Medical Sciences, 13(3), 221-232. [Link]
-
Protocol Online. (2003, September 23). Non-specific binding in ELISA assays - Reducing background with human serum. [Link]
-
Conn, H. J., & Holmes, W. C. (1926). The effect of pH on staining by eosins. Stain Technology, 1(3), 88-94. [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Mchedlov-Petrossyan, N. O., et al. (2023). Molecular structure of hydrophobic derivatives of eosin (the dianionic form). Journal of Molecular Liquids, 383, 122045. [Link]
-
Andersen, O. S., et al. (1978). Electrostatic interactions among hydrophobic ions in lipid bilayer membranes. Biophysical Journal, 21(1), 35–70. [Link]
-
Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
Andersen, O. S., et al. (1978). Electrostatic interactions among hydrophobic ions in lipid bilayer membranes. Biophysical Journal, 21(1), 35–70. [Link]
-
Cecchetti, C., et al. (2021). Membrane Protein Stabilization Strategies for Structural and Functional Studies. Membranes, 11(2), 143. [Link]
-
MDPI. (2023, November 16). Electric Fields at the Lipid Membrane Interface. [Link]
-
Rebaud, S., et al. (2014). InVited Feature Article: Supported lipid bilayers: A powerful tool for investigating the role of electrostatics in the interaction of biomolecules with cell membranes. Biophysical Journal, 107(9), 2049–2057. [Link]
-
Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. [Link]
-
Cytiva. (2025, February 17). Buffer optimization for bsAb separation. [Link]
-
Katchalsky, A., & Zwick, M. (1955). A novel pH- and ionic-strength-sensitive carboxy methyl dextran hydrogel. Journal of Polymer Science, 16(82), 221–234. [Link]
-
ResearchGate. (2023, June 14). Trouble Shooting CFSE Stain and Cell Proliferation?. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. labinsights.nl [labinsights.nl]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Eosin - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. biotium.com [biotium.com]
- 14. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. A novel pH- and ionic-strength-sensitive carboxy methyl dextran hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. oni.bio [oni.bio]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 21. Blocking in IHC | Abcam [abcam.com]
- 22. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 23. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 24. bosterbio.com [bosterbio.com]
- 25. corning.com [corning.com]
Technical Support Center: Effect of Temperature on 5(6)-Carboxyeosin Fluorescence Intensity
Prepared by the Senior Application Science Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5(6)-Carboxyeosin. This document provides in-depth answers and troubleshooting solutions for issues related to temperature effects on the fluorescence intensity of this dye. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (The Scientific Foundation)
This section addresses the fundamental principles governing the relationship between temperature and the fluorescence of this compound.
Q1: Why does the fluorescence intensity of my this compound sample decrease when the temperature increases?
This is the most common observation and is rooted in the fundamental photophysics of the fluorophore. The decrease in fluorescence intensity with increasing temperature is primarily due to two interconnected processes: an increase in collisional quenching and enhanced non-radiative decay.
-
Collisional (Dynamic) Quenching: As you increase the temperature of your sample, the solvent molecules and other components gain kinetic energy.[1][2] This leads to more frequent and more forceful collisions with the excited this compound molecules.[3][4][5] Each collision provides a pathway for the excited fluorophore to return to its ground state without emitting a photon, releasing the energy as heat instead.[3][6] This process, known as collisional or dynamic quenching, effectively "steals" energy that would have been emitted as fluorescence.[7][8]
-
Increased Non-Radiative Decay: An excited fluorophore can return to the ground state via several pathways. The desired pathway is fluorescence emission. However, alternative, non-radiative pathways exist, such as internal conversion (energy loss as heat through molecular vibrations). The rate of these non-radiative processes is strongly dependent on temperature.[5] Higher temperatures increase the vibrational energy of the molecule, making it more efficient for the excited state to relax via these heat-dissipating, non-fluorescent routes.[5][6]
Essentially, at higher temperatures, the non-radiative decay pathways become much more competitive with the fluorescence emission pathway, resulting in a lower overall fluorescence quantum yield and reduced signal intensity.[9]
Caption: Energy pathways at different temperatures.
Q2: What is the difference between dynamic and static quenching, and which is relevant for temperature effects?
Understanding the type of quenching is crucial for accurate data interpretation. While both processes reduce fluorescence, they have different mechanisms and opposite dependencies on temperature.
-
Dynamic (Collisional) Quenching: As described above, this occurs when the quencher collides with the fluorophore while it is in the excited state. This process is diffusion-dependent. Since higher temperatures increase diffusion rates, dynamic quenching increases with temperature .[8][10]
-
Static Quenching: This occurs when a fluorophore and a quencher molecule form a stable, non-fluorescent complex on the ground state, before any excitation occurs.[11] Because this complex does not fluoresce, the overall signal is reduced. High temperatures provide thermal energy that tends to disrupt these ground-state complexes , leading to a decrease in static quenching.[10][11]
For simple temperature effects on this compound in a standard buffer, the observed decrease in fluorescence is overwhelmingly due to dynamic quenching .
| Feature | Dynamic (Collisional) Quenching | Static Quenching |
| Mechanism | Diffusional encounters with the excited-state fluorophore.[8][10] | Formation of a ground-state, non-fluorescent complex.[10][11] |
| Effect of ↑ Temp | Increases. Higher kinetic energy leads to more frequent collisions.[8][10] | Decreases. Thermal energy can break down the ground-state complex.[10][11] |
| Effect on Lifetime | Decreases. The excited state is depopulated faster. | No change. Only uncomplexed, freely fluorescing molecules are observed.[10] |
Q3: My protocol is sensitive to pH. How does this interact with temperature effects on this compound?
This is a critical point of experimental control. The fluorescence of this compound, like its parent compound fluorescein, is highly pH-dependent, with fluorescence intensity increasing significantly as pH rises from 6 to 7.4.[12][13] The pKa of the dye is approximately 6.5.[14]
Temperature can influence the pH of many common biological buffers (e.g., Tris buffer pH decreases as temperature increases). Therefore, you could be observing a combined effect:
-
A direct decrease in fluorescence due to temperature-induced quenching.
-
An indirect change in fluorescence due to a temperature-induced shift in buffer pH.
Recommendation: Always measure the pH of your assay buffer at the intended experimental temperature. Use buffers with a low temperature coefficient of pH (e.g., HEPES, PIPES) where possible to minimize this confounding variable.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q1: I'm seeing a steady decline in signal during a multi-hour kinetic assay. How can I tell if it's a temperature issue or photobleaching?
Signal drift can compromise long-term experiments. Differentiating between photobleaching (light-induced dye destruction) and temperature-induced quenching is key.
Caption: Workflow for diagnosing signal drift.
Troubleshooting Steps:
-
Isolate the Temperature Variable: Run a control experiment with only this compound in buffer. Use a temperature-controlled plate reader set to your experimental temperature. If the signal is stable, instrument-induced heating is unlikely to be the primary cause. If you do not have a temperature-controlled reader, be aware that the excitation lamp can heat your sample over time, causing a predictable drop in signal.
-
Isolate the Light Variable: To test for photobleaching, reduce the frequency of measurements (e.g., from every 1 minute to every 10 minutes) or reduce the excitation light intensity. If the rate of signal decay decreases significantly, photobleaching is a major contributor.
-
Solution: If temperature is the issue, ensure your plate and reagents are fully equilibrated to the instrument's temperature before starting the read.[15] If photobleaching is the problem, use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
Q2: My assay results are highly variable between plates and on different days. Could temperature be the culprit?
Inconsistent temperature control is a leading cause of poor reproducibility in fluorescence assays.
-
Probable Cause 1: Inconsistent Equilibration: If reagents and plates are brought directly from a refrigerator or a 37°C incubator to a room-temperature plate reader, their starting temperatures will be inconsistent.
-
Solution: ALWAYS allow all components (plates, buffers, dye solutions, samples) to equilibrate to the ambient temperature of the plate reader for at least 30 minutes before starting the measurement.[15] For temperature-controlled readers, allow the plate to sit in the reader for 5-10 minutes before initiating the protocol to ensure it has reached the setpoint.
-
-
Probable Cause 2: Plate Temperature Gradients: The outer wells of a microplate are more susceptible to ambient temperature fluctuations than the inner wells, creating a temperature gradient.[15] This "edge effect" can cause wells on the perimeter to yield systematically different fluorescence values.
-
Solution: For highly sensitive assays, avoid using the outermost wells. Alternatively, fill the outer wells with buffer or water to act as a thermal buffer. Using a plate sealer can also help minimize thermal gradients and evaporation.[15]
-
Q3: The fluorescence intensity from my positive control is much lower than the literature suggests. What temperature-related factors should I check?
Assuming dye concentration and instrument settings are correct, a lower-than-expected signal can often be traced back to temperature.
-
Probable Cause: The assay is being performed at a higher temperature than the reference protocol. As established, a higher temperature will inherently lead to lower fluorescence intensity.[3][16][17]
-
Solution: Verify the temperature at which the reference data was collected. Ensure your instrument is set to and has achieved this temperature. Remember that "room temperature" can vary significantly. For maximum accuracy, consider lowering the assay temperature (e.g., to 20°C or 4°C), which will increase the signal-to-noise ratio.[3]
-
Section 3: Experimental Protocol & Best Practices
Protocol: Characterizing the Temperature Dependence of this compound in Your Assay Buffer
To ensure the highest accuracy, it is best practice to characterize the temperature sensitivity of your dye in your specific experimental system.
-
Preparation:
-
Prepare a solution of this compound in your final assay buffer at a representative concentration.
-
Aliquot this solution into several wells of a black, clear-bottom microplate. Include buffer-only wells as a blank control.
-
Seal the plate to prevent evaporation.
-
-
Instrumentation:
-
Use a spectrophotometer or plate reader equipped with a variable temperature controller.
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., Ex: 492 nm, Em: 517 nm).[14]
-
-
Measurement:
-
Set the initial temperature to the lowest point in your desired range (e.g., 20°C).
-
Allow the plate to equilibrate at this temperature for at least 10 minutes.
-
Take a fluorescence reading of all wells.
-
Increase the temperature by a set increment (e.g., 2°C or 5°C).
-
Allow the plate to equilibrate for 10 minutes at the new temperature.
-
Repeat the measurement process until you have covered your entire experimental temperature range (e.g., up to 40°C).
-
-
Data Analysis:
-
Subtract the average blank reading from the dye readings at each temperature.
-
Plot the average blank-corrected fluorescence intensity as a function of temperature.
-
This will provide you with a correction curve specific to your assay conditions.
-
Example Data:
| Temperature (°C) | Average Fluorescence Intensity (a.u.) | % of Maximum Intensity |
| 20 | 85,432 | 100.0% |
| 25 | 81,160 | 95.0% |
| 30 | 76,035 | 89.0% |
| 35 | 70,899 | 83.0% |
| 37 | 68,346 | 80.0% |
This empirical data is invaluable for correcting for minor temperature fluctuations between experiments or for comparing data collected at slightly different temperatures.
References
Sources
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. stevesopenlab.org [stevesopenlab.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Challenge Validation [endress.com]
- 5. horiba.com [horiba.com]
- 6. jascoinc.com [jascoinc.com]
- 7. fiveable.me [fiveable.me]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. biotium.com [biotium.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorescence Linear Range, Quenching and Temperature Considerations | Turner Designs Help Center [intercom.help]
- 17. shimadzu.com [shimadzu.com]
Technical Support Center: Purification of 5(6)-Carboxyeosin Isomers
Topic: High-Precision Purification of 5- and 6-Carboxyeosin Isomers Document ID: CE-PUR-001 Last Updated: 2026-02-22 Audience: Senior Scientists, Process Engineers, QC Analysts[1]
Introduction: Why Isomer Purity Matters
In high-precision assays such as Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), or single-molecule imaging, the use of mixed isomer 5(6)-carboxyeosin introduces significant experimental noise.[1]
While the 5- and 6-isomers share identical excitation/emission maxima (~525/546 nm), they exhibit distinct:
-
Chemical Reactivity: The position of the carboxyl group affects the steric accessibility during conjugation (e.g., NHS-ester formation).
-
Orientation Factors (
): In FRET, the orientation of the transition dipole moment relative to the linker differs between isomers, altering calculated distances. -
Retention Times: In HPLC-based metabolite tracking, mixed isomers manifest as doublets, complicating data interpretation.[1]
This guide provides a validated protocol for separating these isomers to >98% purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Module 1: The Purification Workflow
The separation relies on the subtle difference in hydrophobicity and three-dimensional shape between the 5-isomer (carboxyl para to the xanthene oxygen) and the 6-isomer (carboxyl meta to the xanthene oxygen).
Visual Workflow: From Crude to Pure Isomer
Figure 1: Step-by-step purification logic. Note the critical "Recycle" loop for mixed fractions.
Module 2: Preparative HPLC Protocol
Core Principle: this compound is highly hydrophobic due to the four bromine atoms. Standard gradients used for fluorescein will cause eosin to elute too late or broaden. We utilize Triethylammonium Acetate (TEAA) as an ion-pairing agent to sharpen peak shape and improve resolution.
Reagents & Equipment
-
Stationary Phase: C18 Preparative Column (e.g., 5 µm, 21.2 x 150 mm).[1]
-
Mobile Phase A: 100 mM TEAA, pH 7.0 (Volatile buffer).
-
Mobile Phase B: Acetonitrile (MeCN), HPLC Grade.[1]
-
Detection: UV-Vis at 520 nm (monitoring absorption) or 254 nm.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 100 mg of this compound in 2 mL of Mobile Phase A (add minimal DMF if solubility is poor, but keep DMF <5%).
-
Filter through a 0.22 µm PTFE filter.
-
-
Gradient Setup (Linear):
-
Note: Eosin elutes later than fluorescein.
-
0-5 min: 10% B (Equilibration)
-
5-35 min: 10% → 60% B (Shallow gradient is critical for isomer splitting)
-
35-40 min: 60% → 95% B (Wash)[1]
-
-
Fraction Collection:
-
Elution Order: The 5-isomer typically elutes first, followed by the 6-isomer .
-
Visual Cue: You will see two overlapping peaks. Collect the leading edge (Pure 5), the valley (Mixed), and the tailing edge (Pure 6) in separate vessels.
-
-
Desalting (Critical):
-
TEAA leaves a residue. Pool pure fractions and dilute 1:1 with water.
-
Load onto a solid-phase extraction (SPE) C18 cartridge.
-
Wash with 0.1% HCl (to protonate and remove TEAA).
-
Elute with MeOH or MeCN.
-
Lyophilize to obtain the red/orange solid.
-
Module 3: Troubleshooting Guide
Issue 1: Poor Resolution (Co-elution)
Symptom: Peaks appear as a single broad shoulder or have <1 min separation.
| Possible Cause | Diagnosis | Corrective Action |
| Gradient Too Steep | Peaks elute within <20 mins. | Decrease gradient slope. Change to 0.5% B increase per minute. |
| Column Overloading | Peak fronting observed. | Reduce injection mass by 50%. |
| Incorrect pH | Retention times drift. | Ensure TEAA is exactly pH 7.0. At lower pH (e.g., TFA), eosin is fully protonated and less soluble, causing tailing.[1] |
Issue 2: Low Recovery or Precipitation
Symptom: High backpressure or material precipitating in the injector.
Root Cause: this compound free acid has low solubility in acidic water. Solution: Ensure the sample is dissolved in neutral/basic buffer (TEAA pH 7.0) before injection. Do not dissolve in pure water or dilute acid.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common HPLC separation failures.
Module 4: Quality Control (QC) & Validation
Before using the purified isomers in assays, validate identity and purity.[1]
-
Analytical HPLC: Re-run the pure fraction on a high-resolution analytical C18 column. Purity should be calculated by peak area integration at 254 nm (to avoid saturation at emission max).
-
1H-NMR Spectroscopy: The aromatic region (6.5–8.5 ppm) distinguishes the isomers.
-
5-Isomer: Shows distinct coupling patterns for the phthalic acid ring protons (typically a doublet and a doublet of doublets).
-
6-Isomer: Shows a singlet (or very tight doublet) for the proton between the carboxyls.
-
-
UV-Vis: Confirm
in the conjugation buffer (typically PBS pH 7.4). Eosin spectra are pH-dependent; ensure QC is performed at physiological pH.
Frequently Asked Questions (FAQ)
Q: Can I separate the isomers after conjugation to a peptide? A: It is possible but not recommended . The peptide's own hydrophobicity often masks the subtle isomeric differences of the dye, making separation significantly harder. Always purify the dye (or its NHS ester) before conjugation [1].
Q: Why use TEAA instead of TFA? A: TFA (Trifluoroacetic acid) suppresses ionization of the carboxyl groups. While this increases retention, it often leads to poor solubility for brominated fluoresceins like eosin.[1] TEAA (pH 7.0) keeps the dye soluble and uses ion-pairing to achieve sharp peaks [2].
Q: Which isomer is better for FRET? A: Neither is inherently "better," but they are different. The 5-isomer is more commonly used because its succinimidyl ester is often easier to synthesize and purify in higher yields. However, consistency is key—stick to one isomer for all comparative experiments to avoid artifacts [3].
References
-
Rossi, F. M., & Kao, J. P. (1997).[1][2] Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein. Bioconjugate Chemistry, 8(4), 495-497.[1]
-
Thermo Fisher Scientific. (n.d.). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Chapter 1: Fluorophores and Organic Dyes.
-
Adamczyk, M., et al. (1997).[1] Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6-Carboxyfluorescein. Bioconjugate Chemistry, 8(2), 253–255.[1]
Sources
Validation & Comparative
Technical Guide: Validation and Application of 5(6)-Carboxyeosin Labeled Antibodies in Western Blotting
Executive Summary
5(6)-Carboxyeosin (CE) is a brominated derivative of fluorescein, spectrally positioned in the yellow-orange range (
However, unlike modern sulfonated rhodamines (e.g., Alexa Fluor 546/555), CE exhibits higher susceptibility to photobleaching and pH sensitivity. This guide provides a rigorous, self-validating framework to utilize CE-labeled antibodies effectively, ensuring that data integrity matches that of industry-standard fluorophores.
Comparative Analysis: CE vs. Industry Standards
To maintain scientific integrity, one must objectively weigh CE against established alternatives. CE is not a universal replacement for Alexa Fluors but serves specific spectral needs.
Table 1: Technical Performance Matrix
| Feature | This compound (CE) | Alexa Fluor 555 / Cy3 | HRP-Chemiluminescence |
| Spectral Channel | Yellow/Orange ( | Yellow/Orange ( | N/A (Enzymatic) |
| Photostability | Low to Moderate (Prone to bleaching) | High (Resistant to bleaching) | N/A (Signal decays over time) |
| pH Sensitivity | High (Fluorescence drops at acidic pH) | Low (Stable pH 4–10) | N/A |
| Linearity | High (Static signal) | High (Static signal) | Low (Enzymatic kinetics) |
| Multiplexing | Excellent (distinct from Cy5/FITC) | Excellent | Difficult (requires stripping) |
| Primary Use Case | High-abundance targets; Cost-sensitive multiplexing | Low-abundance targets; Quantitative WB | High-sensitivity detection |
Expert Insight: CE is best reserved for detecting housekeeping proteins (e.g., GAPDH, Actin) or high-abundance targets in a multiplex setting where the green (FITC/AF488) and far-red (Cy5/AF647) channels are occupied. Avoid CE for low-abundance targets requiring long exposure times due to its bleaching rate.
The Self-Validating Protocol
This workflow integrates Quality Control (QC) checkpoints to ensure the label does not compromise antibody binding or signal quantification.
Phase 1: Conjugation & Degree of Labeling (DOL)
Before blotting, you must validate the antibody-fluorophore ratio. Under-labeling yields weak signal; over-labeling causes quenching and precipitation.
Target DOL: 3–6 fluorophores per IgG molecule.
Protocol:
-
Conjugate 5(6)-CE NHS ester to the antibody (pH 8.5 buffer, amine-free).
-
Purify via desalting column (Sephadex G-25) to remove free dye.
-
Validation Step: Measure Absorbance at 280 nm (
) and 520 nm ( ).
Calculation:
-
MW
: ~150,000 g/mol -
: ~90,000 M
cm (Verify specific lot) -
CF (Correction Factor): ~0.30 (Absorbance of CE at 280nm relative to 520nm)
Phase 2: Optimized Western Blot Workflow
Fluorescent blotting requires different handling than Chemiluminescence.
Step-by-Step Methodology:
-
Sample Prep: Avoid bromophenol blue in loading buffer if imaging near 600nm (it fluoresces). Use Orange G instead.
-
Transfer: Use Low-Fluorescence PVDF membranes. Nitrocellulose has high autofluorescence in the CE channel.
-
Blocking (CRITICAL):
-
Do NOT use: Non-fat dry milk (contains biotin and high autofluorescence particles).
-
Use: 3-5% BSA in TBS or commercial Fluorescence Blocking Buffer.
-
-
Incubation:
-
Primary Ab: Overnight at 4°C.
-
Secondary Ab (CE-labeled): 1:5,000 – 1:10,000 dilution. Incubate 1h at RT in the dark .
-
-
Washing: TBS-T (0.1% Tween-20). Detergent is vital to reduce background.
-
Imaging: Dry the membrane before imaging to increase signal sharpness and stability.
Phase 3: Validation Logic (Graphviz)
The following diagram illustrates the decision-making process for validating the CE-antibody system.
Caption: Workflow for validating this compound antibody performance, emphasizing DOL and photostability checks.
Experimental Validation Data (Template)
To publish this data, you must generate a "Linearity of Detection" plot.
Experiment: Dynamic Range Assessment
Objective: Determine the linear detection range of the CE-labeled antibody.
Sample: HeLa cell lysate (Serial dilution: 50, 25, 12.5, 6.25, 3.125
| Lysate Load ( | Integrated Intensity (A.U.) | Signal-to-Noise Ratio (SNR) |
| 50.00 | 850,000 (Saturated) | 120:1 |
| 25.00 | 420,000 | 95:1 |
| 12.50 | 205,000 | 60:1 |
| 6.25 | 101,000 | 35:1 |
| 3.125 | 48,000 | 15:1 |
| 0 (Blank) | 1,200 | 1:1 |
Analysis:
-
Linearity: Plot Load vs. Intensity. The
value for the 3.125–25 g range should be . -
Saturation: Note that at 50
g, the signal deviation indicates saturation of the membrane binding capacity or the detector. -
Limit of Detection (LOD): Defined as Signal > (Background + 3
SD).
Mechanism of Action & Multiplexing Strategy
Understanding the spectral physics is crucial for avoiding "bleed-through" (crosstalk) when multiplexing CE with other dyes.
Caption: Spectral path showing separation between CE and Far-Red dyes, enabling clean multiplexing.
Troubleshooting & Expert Tips
-
High Background (Yellow Haze):
-
Cause: Inadequate blocking or dried membrane during incubation.
-
Fix: Switch to 5% BSA + 0.1% Tween-20. Ensure membrane remains wet until the final drying step.
-
-
Rapid Signal Fading (Photobleaching):
-
Cause: CE is sensitive to high-intensity excitation.
-
Fix: Use "Smart Exposure" settings on your imager (e.g., ChemiDoc or Odyssey). Do not expose for >30 seconds continuously.
-
-
Precipitation in Conjugate:
-
Cause: Over-labeling (hydrophobic stacking of eosin molecules).
-
Fix: Re-filter the conjugate and aim for a lower DOL (3.0) in the next batch.
-
References
-
Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy. Nature Methods, 2(12), 910–919. Link
-
Gingrich, J. C., et al. (2000). Multiplex detection and quantitation of proteins on Western blots using fluorescent probes. BioTechniques, 29(3), 636–642. Link
-
Thermo Fisher Scientific. Degree of Labeling Calculator for Antibody Labeling. Link
-
LI-COR Biosciences. Determining the Linear Range for Quantitative Western Blot Detection. Link
-
AAT Bioquest. Degree of Labeling (DOL) Calculator. Link
5(6)-Carboxyeosin vs Rhodamine B for mitochondrial staining
This guide provides an in-depth technical comparison between 5(6)-Carboxyeosin and Rhodamine B for mitochondrial applications.
Senior Scientist’s Note:
While both agents are xanthene derivatives, they serve fundamentally different roles in mitochondrial research. Rhodamine B is a classic, cationic potentiometric probe used to visualize mitochondrial membrane potential (
If your goal is passive imaging of mitochondrial health , Rhodamine B is the standard choice. If your goal is targeted mitochondrial inactivation (phototoxicity) , this compound (conjugated) is the superior tool.
Part 1: Core Technical Comparison
The following table summarizes the physicochemical and functional differences critical for experimental design.
| Feature | Rhodamine B | This compound |
| Primary Application | Photosensitization (CALI), ROS Generation | |
| Charge (Physiological pH) | Cationic (+) (Lipophilic) | Anionic (-) (Hydrophilic) |
| Mitochondrial Localization | Spontaneous (Driven by Nernstian potential) | None (Requires conjugation, e.g., to TPP or peptides) |
| Cell Permeability | High (Passive Diffusion) | Low (Requires Diacetate/AM ester form) |
| Excitation / Emission | 554 nm / 576 nm (Red) | 520 nm / 544 nm (Yellow-Orange) |
| Singlet Oxygen Yield ( | Low (< 0.1) | High (~0.57) (Potent phototoxicity) |
| Photostability | Low (Prone to rapid bleaching) | Moderate (Higher than Fluorescein) |
| Toxicity | Cytotoxic at high conc. (>10 µM) | Low dark toxicity; High phototoxicity |
Part 2: Mechanisms of Action
Understanding the entry and retention mechanisms is vital for interpreting your data.
Rhodamine B: The Potentiometric Probe
Rhodamine B is a lipophilic cation. It permeates the plasma membrane and accumulates in the mitochondrial matrix solely due to the negative mitochondrial membrane potential (
-
Equation: The accumulation follows the Nernst equation. A 60 mV potential difference results in a 10-fold concentration gradient.
-
Signal Interpretation: High fluorescence intensity = Hyperpolarized (Healthy) mitochondria. Loss of fluorescence or diffuse cytosolic staining = Depolarization (Apoptosis/Necrosis).
This compound: The Functional Actuator
This compound contains carboxyl groups that are negatively charged at physiological pH, preventing passive mitochondrial entry.
-
Entry Strategy: To enter cells, it is often used as This compound Diacetate (DA) . Intracellular esterases cleave the acetate groups, trapping the anionic dye in the cytosol.
-
Mitochondrial Targeting: To stain mitochondria, it must be conjugated to a targeting moiety (e.g., the peptide (KLAKLAK)
). -
Mechanism: Upon irradiation (green light), the heavy bromine atoms facilitate intersystem crossing, generating singlet oxygen (
) that locally oxidizes proteins and lipids, causing mitochondrial dysfunction.
Part 3: Visualization of Signaling & Workflow
The following diagram illustrates the divergent cellular pathways of these two probes.
Caption: Comparative pathway of Rhodamine B (passive potential-driven accumulation) vs. Carboxyeosin (esterase-dependent trapping or targeted delivery for ROS generation).
Part 4: Experimental Protocols
Protocol A: Mitochondrial Potential Imaging with Rhodamine B
Best for: Assessing cell health, apoptosis, or drug toxicity.
-
Preparation:
-
Dissolve Rhodamine B in DMSO to create a 10 mM stock solution .
-
Dilute to a working concentration of 10–100 nM in serum-free media. Note: Concentrations >1 µM cause quenching and toxicity.
-
-
Staining:
-
Wash adherent cells once with PBS.[1]
-
Incubate with working solution for 20–30 minutes at 37°C.
-
-
Washing:
-
Imaging:
-
Ex/Em: 554/576 nm (TRITC filter set).
-
Validation: Treat a control well with FCCP (5 µM) (uncoupler). Signal should disappear within 5–10 minutes, confirming potential dependence.
-
Protocol B: Mitochondrial Photo-Inactivation with this compound
Best for: Spatiotemporal knockout of mitochondrial function (CALI). Note: This requires a mitochondria-targeted derivative or immunolabeling.
-
Conjugation (Pre-requisite):
-
Use This compound N-succinimidyl ester to label a mitochondrial targeting peptide (e.g., KLAKLAK) or antibody.
-
-
Loading:
-
Incubate cells with the conjugate (concentration varies by vector, typically 1–5 µM) for 30–60 minutes.
-
-
Irradiation (The "Kill" Step):
-
Select a Region of Interest (ROI) containing mitochondria.
-
Irradiate with a 514 nm laser (Argon) or Green LED at high intensity for 30–60 seconds.
-
-
Readout:
-
Monitor loss of
using a counter-stain like TMRM (red) . -
Successful inactivation is indicated by mitochondrial swelling and loss of TMRM signal in the irradiated zone.
-
Part 5: Critical Analysis & Troubleshooting
| Issue | Rhodamine B | This compound |
| Self-Quenching | High Risk. If mitochondria appear "dim" but cytosol is bright, you may have overloaded the probe (quenching in matrix). Reduce concentration to <50 nM. | Low Risk. Primary issue is lack of specific localization without targeting vectors. |
| Leakage | Rapidly leaks into cytosol upon depolarization. This is a feature, not a bug. | Retained in cytosol if used as Diacetate. Requires fixation for long-term retention if not conjugated. |
| Spectral Overlap | Overlaps with PI (Propidium Iodide). Do not use for dual-staining with red nuclear dyes. | Overlaps with GFP/FITC. Use RFP or Deep Red trackers for counter-staining. |
References
-
Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Localization of mitochondria in living cells with rhodamine 123.[2][3][] Proceedings of the National Academy of Sciences.
-
Chen, L. B. (1988). Mitochondrial membrane potential in living cells.[1][2][3][][5] Annual Review of Cell Biology.
-
Bulina, M. E., et al. (2006). Chromophore-assisted light inactivation (CALI) using the phototoxic fluorescent protein KillerRed. Nature Protocols.
-
Biotium. (2024).[6] 5(6)-Carboxyfluorescein Diacetate (CFDA) Product Information.[7][8]
-
Abcam. (2024). This compound: Photosensitizer and PMCA inhibitor.[9]
Sources
- 1. apexbt.com [apexbt.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biotium.com [biotium.com]
- 8. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]
- 9. Contributions of SERCA pump and ryanodine-sensitive stores to presynaptic residual Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 5(6)-Carboxyeosin in Cell Culture Models
An Objective Comparison and Methodological Deep Dive for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular analysis, fluorescent dyes are indispensable tools for visualizing and tracking cells. Among these, 5(6)-Carboxyeosin has gained traction for its utility in various applications. However, the introduction of any exogenous agent into a cell culture system necessitates a thorough evaluation of its potential cytotoxic effects. This guide provides an in-depth, objective comparison of methods to assess the cytotoxicity of this compound, supported by experimental data and protocols, to empower researchers in making informed decisions for their studies.
The Dual Nature of Eosin-Based Dyes: From Fluorescent Tracers to Photosensitizers
This compound is a brominated analog of carboxyfluorescein. While valued as a fluorescent stain, its structural characteristics also classify it as a photosensitizer. This dual nature is a critical consideration in cytotoxicity assessments. In the absence of light, its inherent chemical cytotoxicity may be the primary concern. However, upon exposure to light of a specific wavelength, it can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce oxidative stress and subsequent cell death.[1][2][3] This phenomenon, known as phototoxicity, is a key factor to investigate.
The mechanism of ROS generation by photosensitizers typically follows two pathways.[1][2][4] In the Type I mechanism, the excited photosensitizer reacts with a substrate to produce radical species. In the more common Type II mechanism, the photosensitizer in its excited triplet state transfers energy directly to molecular oxygen, creating highly reactive singlet oxygen.[1][2][4] Both pathways can lead to cellular damage.[2]
Comparative Analysis of Cytotoxicity Assays
To obtain a comprehensive understanding of this compound's cytotoxic profile, it is crucial to employ a multi-parametric approach, utilizing assays that probe different aspects of cell health. Here, we compare three widely accepted methods: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.
| Assay Principle | Measures | Advantages | Limitations |
| MTT Assay | Mitochondrial metabolic activity. Viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[5] | Well-established, quantitative, and suitable for high-throughput screening.[6] | Can be affected by changes in cellular metabolism that are not directly related to viability. Requires a solubilization step.[6] |
| LDH Assay | Release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. | Non-destructive to remaining viable cells, allowing for further analysis. Simple and can be automated. | LDH in the culture medium can lead to high background. Does not distinguish between apoptosis and necrosis. |
| Annexin V/PI Assay | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.[7][8] | Provides detailed information on the mode of cell death.[8] Highly specific for apoptosis.[8] | Requires flow cytometry or fluorescence microscopy. Can be more time-consuming than other assays.[7] |
Experimental Workflows and Protocols
The following protocols provide a framework for assessing the cytotoxicity of this compound. It is imperative to include appropriate controls, such as untreated cells and cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis induction).
Diagram: General Cytotoxicity Assessment Workflow
Caption: General workflow for assessing cytotoxicity.
MTT Assay Protocol
This protocol is adapted from established methods for measuring cell viability.[9][10]
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours). For phototoxicity assessment, expose a duplicate plate to a light source for a defined period.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After incubation, add 100 µL of solubilization solution to each well.[9]
-
Incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH release from damaged cells.[11]
Materials:
-
Cells and treatment conditions as described in the MTT assay.
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare and treat cells in a 96-well plate as described in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[12]
-
Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[11][12]
-
Add the LDH reaction mixture from the kit to each well.[12]
-
Incubate for 30 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
Annexin V/PI Apoptosis Assay Protocol
This protocol allows for the differentiation of apoptotic and necrotic cells via flow cytometry.[7][13]
Materials:
-
Cells and treatment conditions as described in the MTT assay.
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Diagram: Annexin V/PI Staining Principle
Caption: Cellular states identified by Annexin V/PI staining.
Alternative Fluorescent Dyes for Comparison
To provide a comprehensive assessment, it is beneficial to compare the cytotoxicity of this compound with other commonly used fluorescent dyes.
| Dye | Excitation/Emission (nm) | Key Features |
| Calcein AM | ~495 / ~515 | A viability dye that only fluoresces in live cells with active esterases.[14] Not toxic to cells.[14] |
| CFSE (Carboxyfluorescein diacetate succinimidyl ester) | ~492 / ~517 | A cell proliferation indicator that covalently binds to intracellular proteins. Its fluorescence is halved with each cell division.[15] |
| Hoechst 33342 | ~350 / ~461 | A cell-permeant nuclear counterstain that binds to DNA. Can be used in live cells. |
| Propidium Iodide (PI) | ~535 / ~617 | A nuclear stain that is excluded by viable cells, commonly used to identify dead cells. |
When selecting an alternative dye, consider the specific experimental needs, such as the requirement for a viability marker, a proliferation tracer, or a simple counterstain. The cytotoxicity of these alternatives should also be evaluated using the same rigorous methods.
Concluding Remarks
The assessment of cytotoxicity is a critical step in validating the use of any fluorescent dye in cell culture models. For this compound, its potential for phototoxicity adds an important dimension to this evaluation. By employing a multi-faceted approach that includes assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain a thorough understanding of its cytotoxic profile. This guide provides the foundational knowledge and detailed protocols to conduct these assessments with scientific rigor, ensuring the integrity and reliability of experimental data.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
ResearchGate. (2025, August 12). Photochemistry: What are the mechanisms by which photosensitizers generate reactive oxygen species in photodynamic therapy? Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Photosensitizing nanoparticles and the modulation of ROS generation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2022, May 18). AIE-Active Photosensitizers: Manipulation of Reactive Oxygen Species Generation and Applications in Photodynamic Therapy. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
-
AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
PMC. (n.d.). Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. Retrieved from [Link]
-
Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Optics & Photonics News. (2026, February 20). Renewed Momentum for Photodynamic Therapy. Retrieved from [Link]
-
PubMed. (1989, July). Photooxidation of cell membranes using eosin derivatives that locate in lipid or protein to study the role of diffusible intermediates. Retrieved from [Link]
-
BenchSci. (2026, February 5). Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Eosin Y derivatives for visible light-mediated free-radical polymerization: Applications in 3D-photoprinting and bacterial photodynamic inactivation. Retrieved from [Link]
-
Biocompare. (2015, January 27). A convenient alternative to CFSE staining. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Eosin Y derivatives for Visible Light-mediated Free-Radical Polymerization: Applications in 3D-Photoprinting and Bacterial Photodynamic Inactivation. Retrieved from [Link]
-
Semantic Scholar. (2018, January 8). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. Retrieved from [Link]
-
Molecular Devices. (n.d.). Alternatives to DAPI staining: imaging and counting live cells. Retrieved from [Link]
-
PubMed. (n.d.). THE PHOTODYNAMIC ACTION OF EOSIN AND ERYTHROSIN UPON SNAKE VENOM. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of 5- (and 6-) carboxy fluorescein diacetate succinimidyl ester (CFSE) stability in cultured cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester-labeled (CFDASE). Retrieved from [Link]
-
DSpace@MIT. (2020, February 10). The primary mechanism of cytotoxicity of the chemotherapeutic agent CX-5461 is topoisomerase II poisoning. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Photosensitizing nanoparticles and the modulation of ROS generation [frontiersin.org]
- 3. Optics & Photonics News - Renewed Momentum for Photodynamic Therapy [optica-opn.org]
- 4. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inmunobiomedica.cl [inmunobiomedica.cl]
- 15. cdn.stemcell.com [cdn.stemcell.com]
Safety Operating Guide
Technical Guide: Safe Disposal & Management of 5(6)-Carboxyeosin
Executive Summary & Operational Context
5(6)-Carboxyeosin is a brominated derivative of fluorescein, widely utilized as a fluorescent label and a potent photosensitizer (singlet oxygen generator). While often treated casually due to its structural similarity to common biological stains, its poly-brominated structure dictates a specific waste management protocol distinct from standard non-halogenated organic dyes.
This guide provides a self-validating disposal workflow designed to maintain compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent the formation of toxic byproducts (such as brominated dioxins) during downstream incineration.
Hazard Profile & Physical Properties
Understanding the chemical nature of the waste is the first step in a self-validating safety system.
| Property | Specification | Operational Implication |
| Chemical Structure | Poly-brominated fluorescein derivative | CRITICAL: Classifies as Halogenated Organic Waste . |
| Solubility | Soluble in DMSO, DMF, Ethanol; Aqueous at pH > 6 | Disposal stream depends heavily on the solvent used. |
| Reactivity | Photosensitizer (Singlet Oxygen Generator) | Keep waste containers opaque or foil-wrapped to prevent photo-oxidation of other waste constituents. |
| Toxicity | Irritant (Eyes/Skin); No acute systemic toxicity data | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| RCRA Status | Not P-listed or U-listed | Regulated based on characteristics (Ignitability if in solvent) and Halogen content. |
The Core Directive: The "Halogen Rule"
Expert Insight: The most common compliance failure in laboratory waste management is the mixing of halogenated and non-halogenated solvents. This compound contains bromine atoms. Therefore, any organic solvent containing significant concentrations of this dye must be treated as Halogenated Waste.
Failure to segregate halogenated waste raises disposal costs significantly and risks damaging incinerator scrubbers due to the generation of acidic gases (HBr) during thermal destruction.
Step-by-Step Disposal Workflows
Protocol A: Stock Solutions (High Concentration / Organic Solvent)
Context: Expired or leftover stock solutions dissolved in DMSO, DMF, or Ethanol.
-
Identification: Confirm the solvent base.
-
Segregation: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.
-
Transfer: Pour the solution into the designated Halogenated Organic Waste container.
-
Container Spec: Ensure the container is compatible with the solvent (High-density polyethylene (HDPE) is generally safe for DMSO/DMF/Ethanol mixtures).
-
Labeling: Tag the waste specifically listing:
-
Solvent (e.g., "DMSO 99%")
-
Contaminant (e.g., "this compound <1%")
-
Hazard Checkbox: "Halogenated" and "Irritant."
-
Protocol B: Aqueous Experimental Waste (Dilute Buffers)
Context: Flow cytometry run-off, cell culture supernatants, or dialysis buffers containing trace dye.
-
Volume Assessment:
-
Small Volume (<500 mL): Collect in a satellite accumulation container labeled "Aqueous Waste with Trace Organics."
-
Large Volume (>1 L): Consult your institution's specific EHS policy. While trace non-hazardous dyes are sometimes drain-disposable, the brominated nature of Eosin suggests collection is the safest default to avoid POTW (Publicly Owned Treatment Works) violations.
-
-
Deactivation (Biologicals): If the waste contains live cells or biological agents:
-
Add Bleach (Sodium Hypochlorite) to a final concentration of 10%.
-
Caution: Allow to sit for 30 minutes in a fume hood. The reaction of bleach with brominated dyes can theoretically generate bromamines, but at trace levels, this is negligible compared to the biohazard risk.
-
Dispose of the deactivated mixture via the chemically contaminated aqueous waste stream, not the drain.
-
Protocol C: Solid Waste
Context: Contaminated pipette tips, weigh boats, dried aliquots, and spin columns.
-
Dryness Check: Ensure no free-flowing liquid remains in the consumables.
-
Segregation:
-
Trace Contamination: Place in the standard Chemically Contaminated Solid Waste bin (often a yellow bag or specific bucket).
-
Sharps: If needles/slides are involved, they must go into a Puncture-Proof Sharps Container .
-
-
Sealing: When full, seal the bag/container and label as "Debris contaminated with this compound."
Visual Decision Logic (Self-Validating System)
The following diagram illustrates the decision matrix for disposal. Use this to validate your choice before discarding any material.
Figure 1: Decision matrix for this compound waste segregation. Note that organic solutions default to the Halogenated stream due to the bromine content of the dye.
Emergency Spill Response
In the event of a spill (solid powder or liquid concentrate):
-
PPE Upgrade: Immediately wear double nitrile gloves and a lab coat. If powder is aerosolized, use a particulate respirator (N95).
-
Containment: Cover liquid spills with absorbent pads.[1] For powder spills, cover with a damp paper towel to prevent dust generation.
-
Clean Up: Wipe the area with 70% Ethanol or a mild detergent.
-
Disposal of Cleanup Materials: All pads and towels used in cleanup must be treated as Solid Chemical Waste (Protocol C), not regular trash.
References
-
United States Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
